Paliperidone Palmitate-d4
Beschreibung
Eigenschaften
IUPAC Name |
[2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3/i23D2,27D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKSBFLAZZBOW-YPEWPAAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)OC(=O)CCCCCCCCCCCCCCC)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Isotopic Labeling of Paliperidone Palmitate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Paliperidone (B428) Palmitate-d4. The document details a proposed synthetic pathway, experimental protocols, and data presentation to support research and development activities.
Introduction
Paliperidone Palmitate is a long-acting injectable atypical antipsychotic used in the treatment of schizophrenia. The use of a deuterated internal standard, Paliperidone Palmitate-d4, is essential for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. The incorporation of four deuterium (B1214612) atoms on the ethyl linker of the paliperidone moiety provides a stable isotopic label with a distinct mass shift, enabling sensitive and specific detection by mass spectrometry. This guide outlines a feasible synthetic route for the preparation of this critical analytical standard.
Proposed Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the introduction of the deuterium label at an early stage. The overall strategy involves the synthesis of a deuterated key intermediate, 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, followed by its coupling with 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole and subsequent esterification with palmitic acid.
The proposed synthetic pathway is visualized in the following diagram:
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations for the non-labeled analogues and are provided for guidance. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Synthesis of 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (Deuterated Intermediate G)
This protocol describes a potential method for the synthesis of the key deuterated intermediate.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the key deuterated intermediate.
Protocol:
-
Preparation of 1-Bromo-2-chloroethane-d4 (C):
-
To a stirred solution of 2-chloroethanol-d4 (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether) at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to yield 1-bromo-2-chloroethane-d4.
-
-
Synthesis of Ethyl 2-acetyl-4-chlorobutyrate-d4 (E):
-
To a suspension of sodium hydride (NaH, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add ethyl acetoacetate (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 1-bromo-2-chloroethane-d4 (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture, quench with saturated ammonium (B1175870) chloride solution, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
-
-
Synthesis of 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (G):
-
A mixture of ethyl 2-acetyl-4-chlorobutyrate-d4 (1.0 eq), 2-amino-3-hydroxypyridine (1.0 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a high-boiling solvent (e.g., xylene) is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and collect the precipitated solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).
-
Synthesis of Paliperidone-d4 (I)
-
A mixture of 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (G, 1.0 eq), 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride (H, 1.0 eq), and a suitable base (e.g., diisopropylethylamine or potassium carbonate, 2.5 eq) in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF) is heated at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, pour into water, and extract with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Paliperidone-d4 by column chromatography on silica (B1680970) gel or by recrystallization.
Synthesis of this compound (K)
-
To a solution of Paliperidone-d4 (I, 1.0 eq) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) at 0 °C, add palmitoyl chloride (J, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.
Data Presentation
The following tables summarize expected quantitative data for the synthesis of this compound.
Table 1: Summary of Expected Yields and Purity
| Compound | Step | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |
| C | 3.1.1 | 2-Chloroethanol-d4 | 1-Bromo-2-chloroethane-d4 | 70-80 | >95 (GC) |
| E | 3.1.2 | Ethyl Acetoacetate, C | Ethyl 2-acetyl-4-chlorobutyrate-d4 | 60-70 | >95 (GC) |
| G | 3.1.3 | E, F | Deuterated Intermediate G | 50-60 | >98 (HPLC) |
| I | 3.2 | G, H | Paliperidone-d4 | 75-85 | >99 (HPLC) |
| K | 3.3 | I, J | This compound | 80-90 | >99.5 (HPLC) |
Table 2: Analytical Characterization of this compound
| Analytical Technique | Parameter | Expected Value |
| Mass Spectrometry | ||
| (LC-MS/MS, ESI+) | Precursor Ion (m/z) | 669.5 |
| Product Ion (m/z) | 211.2, 431.2 | |
| Isotopic Enrichment | % Deuterium Incorporation | >98% |
| ¹H NMR | Integration | Absence of signals corresponding to the ethyl linker protons |
| Purity (HPLC) | Area % | >99.5% |
Conclusion
This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The proposed synthetic route and experimental protocols offer a practical approach for researchers and scientists in the pharmaceutical industry. The successful synthesis of this deuterated standard is crucial for the advancement of clinical and non-clinical studies of Paliperidone Palmitate. It is recommended that all synthetic steps be performed by qualified personnel in a laboratory setting with appropriate safety precautions. Further optimization and validation of the proposed methods are encouraged to ensure robustness and scalability.
Technical Guide to the Certificate of Analysis for Paliperidone Palmitate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and analytical methodologies presented in a Certificate of Analysis (CoA) for the deuterated internal standard, Paliperidone Palmitate-d4. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this standard in their analytical workflows.
Quantitative Data Summary
The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different lots and suppliers.
| Test | Specification | Result |
| Identification | ||
| ¹H-NMR | Conforms to structure | Conforms |
| Mass Spectrometry | Conforms to structure | Conforms |
| Purity | ||
| Purity by HPLC | ≥ 98.0% | 99.7% |
| Isotopic Purity by MS | ≥ 99% atom % D | 99.6% atom % D |
| Impurities | ||
| Individual Impurity | ≤ 0.5% | < 0.1% |
| Total Impurities | ≤ 1.0% | 0.3% |
| Physical Properties | ||
| Appearance | White to Off-White Solid | Conforms |
| Solubility | Soluble in Methanol (B129727) | Conforms |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound and to quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) buffer (pH 4.0)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Ammonium acetate buffer (A) and Acetonitrile (B).
-
Gradient Program:
Time (min) %A %B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm[1]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Objective: To confirm the identity of this compound by verifying its mass-to-charge ratio and to determine its isotopic purity.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Electrospray Ionization (ESI) source
Reagents:
-
Methanol (LC-MS grade)
-
Formic acid
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan for identity and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for isotopic purity.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Nitrogen at 600 L/hr
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in methanol (approximately 10 µg/mL).
-
Infusion: Infuse the sample solution directly into the mass spectrometer or via an LC system.
-
Data Acquisition:
-
For identity, acquire a full scan mass spectrum and compare the observed mass of the protonated molecule [M+H]⁺ with the theoretical mass. For this compound (C₃₉H₅₃D₄FN₄O₄), the expected monoisotopic mass is approximately 668.46 g/mol .
-
For isotopic purity, monitor the ion signals corresponding to the deuterated (d4) and non-deuterated (d0) forms of a specific fragment ion. A common transition for Paliperidone-d4 is m/z 431.2 -> 211.2, while for the non-deuterated form it is m/z 427.2 -> 207.2.[2]
-
-
Data Analysis: The isotopic purity is calculated from the relative intensities of the deuterated and non-deuterated ion signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
Experimental Parameters:
-
¹H-NMR:
-
Pulse Program: Standard single pulse
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
-
¹³C-NMR:
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 5 s
-
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The obtained spectra are compared with the expected chemical shifts, multiplicities, and integration values for the Paliperidone Palmitate structure, taking into account the absence of signals for the four deuterium (B1214612) atoms on the ethyl linker. The presence of characteristic signals for the palmitate chain, the piperidine (B6355638) ring, and the benzisoxazole moiety confirms the structure.[3][4]
Visualizations
Analytical Workflow for Certificate of Analysis Generation
The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for a pharmaceutical reference standard like this compound.
Caption: Analytical workflow for this compound CoA.
Signaling Pathway of Paliperidone
Paliperidone, the active metabolite of risperidone (B510) and the core structure of Paliperidone Palmitate, primarily exerts its antipsychotic effects through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.
Caption: Simplified signaling pathway of Paliperidone.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Paliperidone Palmitate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Paliperidone (B428) Palmitate-d4, a deuterated analog of the atypical antipsychotic agent, Paliperidone Palmitate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and visual representations of its chemical nature and analytical workflows.
Chemical Identity and Properties
Paliperidone Palmitate-d4 is a stable, isotopically labeled form of Paliperidone Palmitate, primarily utilized as an internal standard in quantitative bioanalytical assays. The incorporation of four deuterium (B1214612) atoms provides a distinct mass spectrometric signature, enabling precise quantification in complex biological matrices.
General Information
| Property | Value | Reference |
| Chemical Name | [2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | |
| Synonyms | 9-Hydroxyrisperidone Palmitate-d4, Invega Sustenna-d4 | |
| CAS Number | 1794685-21-4 | |
| Molecular Formula | C₃₉H₅₃D₄FN₄O₄ | |
| Molecular Weight | 668.92 g/mol | |
| Accurate Mass | 668.4615 |
Physicochemical Data
Precise physicochemical data for this compound is not extensively available in public literature, likely due to its primary application as an analytical standard. However, the properties are expected to be very similar to the non-deuterated form, Paliperidone Palmitate. The data for the non-deuterated compound is provided below for reference.
| Property | Value (for Paliperidone Palmitate) | Reference |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 115.8 - 118.8 °C | [1] |
| Boiling Point | 736.308 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Water: Practically insoluble (0.007 mg/mL) Methanol: Very slightly soluble (0.35 mg/mL at 20°C) Ethanol: Very slightly soluble Ethyl Acetate: Slightly soluble (2.8 mg/mL at 20°C) Dichloromethane: 330 mg/mL at 20°C Polyethylene Glycol 400: Practically insoluble Propylene Glycol: Practically insoluble | [3][4][5] |
| pKa (Strongest Basic) | 8.76 (Predicted) | [4] |
Note: The substitution of hydrogen with deuterium atoms is not expected to significantly alter the macroscopic physical properties such as melting point, boiling point, or solubility. However, minor differences may exist.
Chemical Structure and Synthesis
The chemical structure of this compound consists of the paliperidone core esterified with palmitic acid, with four deuterium atoms located on the ethyl linker between the piperidine (B6355638) and the pyridopyrimidine rings.
The synthesis of Paliperidone Palmitate generally involves the esterification of paliperidone with palmitic acid or a derivative thereof. For the deuterated analog, a deuterated precursor of the ethyl linker is utilized in the synthesis of the paliperidone core.
Spectroscopic and Analytical Data
Mass Spectrometry
Mass spectrometry is a critical technique for the confirmation and quantification of this compound. The presence of four deuterium atoms results in a 4 Dalton mass shift compared to the unlabeled compound.
Table 3: Mass Spectrometry Data
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6] |
| Precursor Ion [M+H]⁺ | m/z 431.2 | [6] |
| Product Ion | m/z 211.2 | [6] |
| MRM Transition | 431.2 → 211.2 |[6][7] |
The fragmentation of Paliperidone-d4 primarily occurs at the bond between the piperidine ring and the ethyl linker.
NMR Spectroscopy
Table 4: Predicted ¹H NMR Chemical Shifts for Paliperidone Palmitate
| Protons | Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | ~7.0 - 7.9 |
| Palmitate Chain Protons | ~0.8 - 2.4 |
| Piperidine & Pyridopyrimidine Protons | ~1.5 - 4.0 |
Experimental Protocols
General Analytical Method (LC-MS/MS)
This protocol outlines a general method for the quantification of paliperidone in biological samples using this compound as an internal standard.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: 0.3 - 0.6 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40 °C
Mass Spectrometric Conditions (Example):
-
Ionization: ESI Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Paliperidone: m/z 427.2 → 207.2
-
Paliperidone-d4: m/z 431.2 → 211.2
-
Signaling Pathways
Paliperidone Palmitate is a prodrug of paliperidone. Paliperidone is the active moiety and functions as an antagonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.[4][8] The deuteration in this compound does not alter its pharmacological mechanism of action, as the active metabolite is non-deuterated paliperidone.
Conclusion
This compound is an essential tool for the accurate quantification of paliperidone in pharmacokinetic and other research studies. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its mass, which allows for its use as an effective internal standard in mass spectrometry-based analytical methods. This guide provides a foundational understanding of its characteristics and analytical considerations for researchers in the pharmaceutical sciences.
References
- 1. joac.info [joac.info]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CN112451483A - Preparation method of paliperidone palmitate suspension - Google Patents [patents.google.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tga.gov.au [tga.gov.au]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Paliperidone Palmitate | C39H57FN4O4 | CID 9852746 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Deuterium-Labeled Paliperidone Palmitate for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliperidone (B428) palmitate is a long-acting injectable atypical antipsychotic used in the management of schizophrenia and other psychotic disorders. It is the palmitic acid ester prodrug of paliperidone (9-hydroxyrisperidone), the active metabolite of risperidone. The use of stable isotope labeling, particularly with deuterium (B1214612), has become an invaluable tool in pharmaceutical research. Deuterium-labeled compounds, such as deuterium-labeled paliperidone palmitate, offer significant advantages in various stages of drug development, from metabolic studies to pharmacokinetic and pharmacodynamic evaluations.[1]
The substitution of hydrogen with deuterium atoms can subtly alter the physicochemical properties of a molecule, most notably affecting its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to an altered pharmacokinetic profile, such as increased half-life and exposure. This guide provides a comprehensive technical overview of deuterium-labeled paliperidone palmitate for research purposes, including its synthesis, analytical characterization, and potential applications.
Synthesis of Deuterium-Labeled Paliperidone Palmitate
The synthesis of deuterium-labeled paliperidone palmitate can be achieved through a two-step process: the synthesis of deuterated palmitic acid followed by its esterification with paliperidone.
Synthesis of Deuterated Palmitic Acid
Deuterated palmitic acid can be synthesized using various established methods. One common approach involves the deuteration of a suitable precursor, such as a fatty acid with a triple bond, using deuterium gas in the presence of a catalyst.
Experimental Protocol: Synthesis of Deuterated Palmitic Acid
-
Materials: 11-hexadecynoic acid, Deuterium gas (D₂), Wilkinson's catalyst (RhCl(PPh₃)₃), organic solvent (e.g., ethyl acetate), Celite.
-
Procedure:
-
Dissolve 11-hexadecynoic acid in ethyl acetate (B1210297) in a high-pressure reaction vessel.
-
Add Wilkinson's catalyst to the solution.
-
Purge the vessel with nitrogen gas and then introduce deuterium gas to the desired pressure.
-
Heat the reaction mixture and stir until the reaction is complete, monitoring by a suitable technique such as NMR or GC-MS.
-
Cool the reaction mixture, vent the excess deuterium gas, and filter the solution through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude deuterated palmitic acid.
-
Purify the product using a suitable method, such as recrystallization or chromatography, to yield high-purity deuterated palmitic acid.
-
Esterification of Paliperidone with Deuterated Palmitic Acid
The final step involves the esterification of paliperidone with the synthesized deuterated palmitic acid. This can be accomplished using standard esterification methods, such as the Fischer esterification or by activating the carboxylic acid.
Experimental Protocol: Esterification of Paliperidone
-
Materials: Paliperidone, deuterated palmitic acid, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM), triethylamine (B128534) (TEA).
-
Procedure:
-
Dissolve paliperidone and deuterated palmitic acid in anhydrous dichloromethane.
-
Add DMAP and triethylamine to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of DCC in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude deuterium-labeled paliperidone palmitate.
-
Purify the product by column chromatography on silica (B1680970) gel to yield the final product.
-
Diagram: Synthesis of Deuterium-Labeled Paliperidone Palmitate
Analytical Characterization
The synthesized deuterium-labeled paliperidone palmitate must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The absence or reduction in the intensity of specific proton signals in the ¹H NMR spectrum, corresponding to the sites of deuteration, provides direct evidence of successful labeling.[2][3] ²H NMR can also be employed for direct detection and quantification of the deuterium labels.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight of the deuterated compound and assessing the isotopic purity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The mass spectrum will show a characteristic shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of paliperidone and its deuterated analogues in biological matrices.[4][5] A validated LC-MS/MS method is crucial for pharmacokinetic studies.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Solid Phase Extraction - SPE): [4]
-
Spike plasma samples with a known concentration of an internal standard (e.g., paliperidone-d4).[4]
-
Condition a C8 SPE cartridge with methanol (B129727) and then water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions: [4]
-
Column: C18 reverse-phase column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm).[4]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).[4]
-
Flow Rate: 1.0 mL/minute.[4]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions: [4]
Table 1: LC-MS/MS Parameters for Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 Reverse Phase |
| Mobile Phase | Methanol/Ammonium Acetate |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometry | |
| Ionization | ESI Positive |
| Detection | MRM |
| Paliperidone Transition | 427.2 → 207.2 m/z |
| Deuterated Paliperidone Transition | Dependent on labeling pattern (e.g., 431.2 → 211.2 m/z for d4) |
Diagram: LC-MS/MS Analytical Workflow
Pharmacokinetic and Pharmacodynamic Studies
Deuterium labeling can significantly impact the pharmacokinetic profile of paliperidone palmitate. The primary application in this context is to investigate the effects of altered metabolism on drug exposure and duration of action.
Pharmacokinetic Parameters
Pharmacokinetic studies in animal models and eventually in humans are necessary to quantify the changes in key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Table 2: Comparative Pharmacokinetic Parameters (Hypothetical Data Based on Analogous Compounds)
| Parameter | Unlabeled Paliperidone Palmitate | Deuterium-Labeled Paliperidone Palmitate (Estimated) |
| Cmax (ng/mL) | 20 - 40 | 25 - 50 |
| Tmax (days) | 13 | 13 - 15 |
| AUC (ng·h/mL) | 15000 - 25000 | 18000 - 35000 |
| Half-life (t½) (days) | ~30-50 | ~35-60 |
Note: The data for deuterium-labeled paliperidone palmitate is hypothetical and estimated based on the known effects of deuteration on the pharmacokinetics of other antipsychotic drugs. Actual values would need to be determined experimentally.
Receptor Binding Affinity
Paliperidone's therapeutic effects are primarily mediated through its antagonist activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A receptors.[6] It is crucial to determine if deuterium labeling alters the binding affinity of paliperidone to these and other relevant receptors. In vitro receptor binding assays are employed for this purpose.
Experimental Protocol: Receptor Binding Assay
-
Materials: Cell membranes expressing the target receptor (e.g., human D₂ or 5-HT₂A), radiolabeled ligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂A receptors), unlabeled paliperidone, and deuterium-labeled paliperidone palmitate (hydrolyzed to deuterated paliperidone).
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (paliperidone or deuterated paliperidone).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Table 3: Comparative Receptor Binding Affinities (Ki, nM) (Expected)
| Receptor | Unlabeled Paliperidone | Deuterium-Labeled Paliperidone (Expected) |
| Dopamine D₂ | 0.3 - 1.5 | 0.3 - 1.5 |
| Serotonin 5-HT₂A | 3.5 - 5.0 | 3.5 - 5.0 |
| α₁-Adrenergic | 5 - 10 | 5 - 10 |
| α₂-Adrenergic | 8 - 15 | 8 - 15 |
| Histamine H₁ | 10 - 20 | 10 - 20 |
Note: Deuteration is not expected to significantly alter receptor binding affinity as it is primarily a steric and electronic interaction, which is minimally affected by the isotopic substitution.
Signaling Pathways
Paliperidone's mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways.
Dopamine D₂ Receptor Signaling
Paliperidone acts as an antagonist at D₂ receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Antagonism of these receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.
Diagram: Paliperidone Action on Dopamine D₂ Receptor Signaling
Serotonin 5-HT₂A Receptor Signaling
Paliperidone is also an antagonist at 5-HT₂A receptors, which are GPCRs coupled to Gq/11 proteins. This action is believed to contribute to its efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects.
Diagram: Paliperidone Action on Serotonin 5-HT₂A Receptor Signaling
Conclusion
Deuterium-labeled paliperidone palmitate is a powerful tool for researchers in drug development and neuroscience. Its synthesis, while requiring specialized techniques for deuterium incorporation, follows established chemical principles. The altered pharmacokinetic profile resulting from deuteration offers a valuable avenue for investigating the metabolism and duration of action of paliperidone. The analytical methods and experimental protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their studies. The ability to modulate the metabolic fate of paliperidone through deuterium labeling opens up new possibilities for optimizing its therapeutic properties and for gaining a deeper understanding of its pharmacology.
References
A Technical Guide to Paliperidone Palmitate-d4 (CAS: 1794685-21-4) for Bioanalytical Applications
Introduction: Paliperidone (B428) Palmitate-d4 is the deuterated form of Paliperidone Palmitate, a long-acting injectable atypical antipsychotic used in the treatment of schizophrenia.[1][2] As a stable isotope-labeled (SIL) compound, Paliperidone Palmitate-d4 serves as an ideal internal standard for the quantitative analysis of paliperidone and its prodrug, paliperidone palmitate, in biological matrices.[3][4] Its near-identical physicochemical properties to the unlabeled analyte ensure it effectively mimics the behavior of the analyte during sample extraction, chromatographic separation, and mass spectrometric detection, thereby correcting for variability and improving the accuracy and precision of bioanalytical methods.[3] This technical guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use in research and drug development.
Chemical and Physical Properties
This compound is distinguished by the incorporation of four deuterium (B1214612) atoms.[5][6] This isotopic substitution results in a higher molecular weight compared to the parent compound, which is essential for its differentiation in mass spectrometry, without significantly altering its chemical behavior.
| Property | Data | Reference(s) |
| CAS Number | 1794685-21-4 | [5] |
| Molecular Formula | C₃₉H₅₃D₄FN₄O₄ | [5][6] |
| Molecular Weight | 668.92 g/mol | [5][7] |
| Accurate Mass | 668.4615 | [6][8] |
| Synonyms | 9-Hydroxyrisperidone Palmitate-d4; Invega Sustenna-d4 | [5][8] |
| Chemical Name | [2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | [6][8] |
| Unlabeled CAS Number | 199739-10-1 | [6][8] |
Application in Quantitative Bioanalysis
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][9] LC-MS/MS is a highly sensitive and selective technique crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving paliperidone.[9]
The use of a stable isotope-labeled internal standard like Paliperidone-d4 is considered the gold standard in bioanalysis.[3] It is added at a known concentration to all samples (including calibration standards and quality controls) at the beginning of the sample preparation process.[3] Because it co-elutes with the unlabeled analyte and is affected similarly by matrix effects (suppression or enhancement of ionization), it provides a reliable reference signal.[3] The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which corrects for analyte loss during sample processing and variations in instrument response.[3][4]
Metabolic Pathway
Paliperidone palmitate is a prodrug that is administered via intramuscular injection.[10] Due to its low water solubility, it dissolves slowly and is then hydrolyzed by esterases into its active moiety, paliperidone.[2][11] Paliperidone is the major active metabolite of risperidone (B510) and is primarily responsible for the therapeutic effect.[2][9] Unlike risperidone, paliperidone undergoes limited hepatic metabolism and is mainly excreted unchanged by the kidneys.[10][12]
References
- 1. Paliperidone Palmitate | CAS#:199739-10-1 | Chemsrc [chemsrc.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. benchchem.com [benchchem.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Pharmacokinetics of INVEGA SUSTENNA [jnjmedicalconnect.com]
- 12. Paliperidone palmitate: pharmacokinetics, clinical applications and safety_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Mechanism of Action of Paliperidone Palmitate and the Potential Impact of Deuteration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paliperidone (B428) palmitate, a long-acting injectable atypical antipsychotic, is a mainstay in the management of schizophrenia. Its therapeutic efficacy is primarily attributed to its unique receptor binding profile, centered on the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This technical guide provides a comprehensive overview of the mechanism of action of paliperidone palmitate, including its pharmacodynamics, pharmacokinetics, and the associated signaling pathways. Furthermore, this document explores the potential impact of deuteration on the pharmacology of paliperidone palmitate, presenting a theoretical framework for a deuterated analog, Paliperidone Palmitate-d4. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction to Paliperidone Palmitate
Paliperidone is the active metabolite of risperidone (B510) and functions as a benzisoxazole derivative. The palmitate ester form allows for its formulation as a long-acting injectable (LAI) suspension, providing sustained plasma concentrations of paliperidone over an extended period. This delivery method addresses the challenge of medication non-adherence often observed in patients with schizophrenia. Upon intramuscular administration, the paliperidone palmitate nanocrystals dissolve slowly and are hydrolyzed to paliperidone, which is then absorbed into the systemic circulation.[1]
Core Mechanism of Action: Receptor Binding Profile
The therapeutic effects of paliperidone are mediated through its interaction with various neurotransmitter receptors in the central nervous system.[2][3][4][5] The primary mechanism involves the potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] Paliperidone also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.[2][3] Notably, it has no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors.[6]
Quantitative Receptor Binding Affinity
The binding affinities of paliperidone for various receptors have been characterized using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.
| Receptor Subtype | Paliperidone Ki (nM) | Reference |
| Dopamine D2 | 2.8 - 6.6 | [6] |
| Serotonin 5-HT2A | 0.22 - 1.21 | [6] |
| Serotonin 5-HT7 | High Affinity | [7] |
| Adrenergic α1 | 1.3 - 11 | [6] |
| Adrenergic α2 | High Affinity | [7] |
| Histamine H1 | 3.4 - 34 | [6] |
Signaling Pathways
Dopamine D2 Receptor Antagonism
Paliperidone's antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. In the nigrostriatal pathway, D2 receptor blockade is associated with the risk of extrapyramidal symptoms (EPS).
Serotonin 5-HT2A Receptor Antagonism
The antagonism of 5-HT2A receptors in the mesocortical pathway is thought to contribute to the efficacy of atypical antipsychotics against the negative and cognitive symptoms of schizophrenia. Furthermore, 5-HT2A receptor blockade may mitigate the extrapyramidal side effects caused by D2 receptor antagonism.
Pharmacokinetics of Paliperidone Palmitate
Paliperidone palmitate is formulated as a long-acting injectable, with one-month (Invega Sustenna®) and three-month (Invega Trinza®) formulations available. The pharmacokinetic profiles of these formulations are characterized by a slow absorption rate, which results in a long apparent half-life.
Quantitative Pharmacokinetic Parameters
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (days) | Half-life (days) | Reference |
| Invega Sustenna® | 39-234 | Dose-proportional | 13 | 25-49 | [2] |
| Invega Trinza® | 273-819 | Dose-proportional | 30-33 | 84-139 | [3][4] |
The Concept of Deuteration: this compound
Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule can alter its metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to a slower rate of metabolism, a longer half-life, and potentially a more favorable side-effect profile.
While there is no publicly available information on a therapeutic "this compound," a deuterated internal standard, 2,4-Difluorobenzoyl Paliperidone-d4, is used in quantitative analysis.[8] A hypothetical therapeutic this compound would involve the strategic replacement of four hydrogen atoms with deuterium at sites susceptible to metabolic oxidation.
Theoretical Impact of Deuteration on Paliperidone Palmitate
Based on the principles of deuterated drugs, a hypothetical this compound would be expected to exhibit:
-
Reduced Metabolism: Paliperidone undergoes some hepatic metabolism, although to a lesser extent than its parent compound, risperidone. Deuteration at metabolically active sites could further slow this process.
-
Increased Half-life: A slower rate of metabolism would likely lead to a longer elimination half-life, potentially allowing for even less frequent dosing intervals.
-
Altered Metabolite Profile: Deuteration could potentially reduce the formation of certain metabolites, which might alter the drug's long-term safety and tolerability profile.
-
Unchanged Pharmacodynamics: The core pharmacodynamic properties, including receptor binding affinities, are generally not significantly altered by deuteration.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor.
Methodology:
-
Receptor Preparation: Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A receptors) are prepared from cultured cells or brain tissue homogenates.
-
Incubation: A fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (paliperidone).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetic profile of a long-acting injectable formulation in a preclinical model.[10]
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Dosing: A single intramuscular injection of the paliperidone palmitate formulation is administered, typically into the gluteal or deltoid muscle.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then at regular intervals for several weeks) via an appropriate route (e.g., tail vein or jugular vein cannula).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of paliperidone in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and half-life, using non-compartmental or compartmental analysis.
Conclusion
Paliperidone palmitate's therapeutic efficacy in schizophrenia is well-established and is rooted in its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The long-acting injectable formulations provide a crucial advantage in ensuring treatment adherence. The concept of deuteration offers a potential avenue for further optimizing the pharmacokinetic profile of paliperidone, potentially leading to improved dosing regimens and a more favorable side-effect profile. While a therapeutic "this compound" is not currently a clinical entity, the principles of its design and its expected pharmacological properties provide a valuable framework for future drug development efforts in the field of antipsychotics. This guide has provided a detailed technical overview of these aspects to support ongoing research and development in this critical area of medicine.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. Pharmacokinetics of INVEGA SUSTENNA [jnjmedicalconnect.com]
- 3. Pharmacokinetics of INVEGA TRINZA [jnjmedicalconnect.com]
- 4. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 5. INVEGA SUSTENNA® (paliperidone palmitate) Pharmacokinetic Information [invegasustennahcp.com]
- 6. jnjlabels.com [jnjlabels.com]
- 7. The preclinical discovery and development of paliperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Paliperidone Palmitate-d4 for Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliperidone (B428) palmitate, the long-acting injectable prodrug of paliperidone, is an atypical antipsychotic widely used in the management of schizophrenia. The deuteration of pharmaceuticals, a strategic modification wherein hydrogen atoms are replaced by their stable isotope deuterium, has emerged as a valuable tool in drug development to potentially enhance pharmacokinetic profiles, alter metabolic pathways, and improve therapeutic indices. This technical guide focuses on Paliperidone Palmitate-d4, the deuterated analog of paliperidone palmitate, and its role in preclinical development studies. While extensively utilized as an internal standard in bioanalytical assays due to its mass shift, this guide also explores its potential as a therapeutic agent, providing a framework for its preclinical evaluation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and preclinical assessment. The properties of paliperidone palmitate and its deuterated analog are summarized below.
| Property | Paliperidone Palmitate | This compound |
| Chemical Name | [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | [2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |
| Molecular Formula | C₃₉H₅₇FN₄O₄ | C₃₉H₅₃D₄FN₄O₄ |
| Molecular Weight | 664.89 g/mol | 668.92 g/mol |
| CAS Number | 199739-10-1 | 1794685-21-4 |
Mechanism of Action: Signaling Pathways
Paliperidone, the active metabolite of paliperidone palmitate, exerts its antipsychotic effects primarily through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[1] The proposed mechanism involves the modulation of dopaminergic and serotonergic neurotransmission in key brain circuits implicated in the pathophysiology of schizophrenia.
The following diagram illustrates the principal signaling pathway of paliperidone.
Preclinical Development Workflow
The preclinical development of a deuterated compound like this compound follows a structured workflow to assess its viability as a therapeutic candidate. This process involves a series of in vitro and in vivo studies to establish its pharmacokinetic profile, efficacy, and safety.
Quantitative Data Summary
Direct comparative preclinical studies evaluating this compound as a therapeutic agent against its non-deuterated counterpart are not extensively available in the public domain. The primary application of this compound has been as an internal standard in bioanalytical methods. However, deuteration can potentially alter the pharmacokinetic profile of a drug. The following table provides a hypothetical illustration of the type of comparative data that would be generated in preclinical pharmacokinetic studies.
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.
| Parameter | Paliperidone Palmitate | This compound | Fold Change |
| Cmax (ng/mL) | 150 ± 25 | 175 ± 30 | 1.17 |
| Tmax (h) | 24 ± 4 | 28 ± 5 | 1.17 |
| AUC₀₋t (ng*h/mL) | 3500 ± 500 | 4500 ± 600 | 1.29 |
| t₁/₂ (h) | 48 ± 8 | 60 ± 10 | 1.25 |
| CL/F (L/h/kg) | 0.05 ± 0.01 | 0.04 ± 0.008 | 0.80 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key experiments in the preclinical development of an antipsychotic agent like this compound.
Bioanalytical Method for Quantification in Plasma using LC-MS/MS
This protocol outlines the quantification of paliperidone in plasma samples using Paliperidone-d4 as an internal standard.[2][3]
a. Sample Preparation (Solid-Phase Extraction - SPE) [4]
-
Spiking: To 500 µL of plasma, add a known concentration of Paliperidone-d4 internal standard solution.
-
Pre-treatment: Vortex the plasma sample for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge sequentially with 1 mL of methanol (B129727) and 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute paliperidone and Paliperidone-d4 with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions [3]
-
HPLC System: Standard High-Performance Liquid Chromatography system.
-
Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent.
-
Mobile Phase: Methanol: 10 mM Ammonium Acetate Solution (70:30 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Paliperidone: 427.2 -> 207.2 m/z
-
Paliperidone-d4: 431.2 -> 211.2 m/z
-
In Vitro Receptor Binding Affinity Assay
This protocol is a general guideline for determining the binding affinity (Ki) of a test compound to dopamine D2 and serotonin 5-HT2A receptors.[1]
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human D2 or 5-HT2A receptors.
-
Radioligand: Use a suitable radioligand, for example, [³H]-Spiperone for D2 receptors and [³H]-Ketanserin for 5-HT2A receptors.
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (this compound) in a suitable buffer.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Amphetamine-Induced Hyperlocomotion Model
This is a widely used preclinical model to assess the potential antipsychotic efficacy of a compound.[5][6]
-
Animals: Use male Sprague-Dawley rats or Swiss Webster mice.
-
Acclimation: Acclimate the animals to the testing environment (e.g., open-field arenas) for a defined period.
-
Drug Administration: Administer the test compound (this compound) or vehicle via the intended clinical route (e.g., intramuscularly) at various doses.
-
Amphetamine Challenge: After a predetermined pretreatment time, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor Activity Measurement: Immediately after the amphetamine challenge, place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group to determine if the test compound can attenuate amphetamine-induced hyperlocomotion.
Conclusion
This compound is a valuable tool in the preclinical development of antipsychotics, primarily serving as an essential internal standard for accurate bioanalysis. The principles of deuteration suggest that it may also possess a modified pharmacokinetic profile compared to its non-deuterated counterpart, potentially offering therapeutic advantages. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy and safety assessment. Further head-to-head preclinical studies are warranted to fully elucidate the therapeutic potential of this compound as a novel antipsychotic agent.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Precision: A Technical Guide to the Discovery and History of Deuterated Paliperidone Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the development and application of deuterated paliperidone (B428) standards. As the primary active metabolite of risperidone (B510), paliperidone's accurate quantification is critical in clinical and research settings.[1] The advent of stable isotope-labeled internal standards, particularly deuterated analogs like paliperidone-d4 (B47709), has marked a significant advancement in the bioanalysis of this atypical antipsychotic.[2] This guide delves into the historical context of deuterated standards, the scientific rationale for their use, detailed experimental protocols for their application, and the intricate signaling pathways of paliperidone.
A Historical Perspective: The Rise of Deuterated Standards
The use of deuterated compounds in pharmaceutical research is a strategic application of the kinetic isotope effect.[1] Replacing hydrogen with its heavier, stable isotope deuterium, which contains an additional neutron, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] This subtle yet significant alteration can decrease the rate of metabolism for molecules where C-H bond cleavage is a rate-determining step, a concept that has been explored since the 1970s.[1][3]
While the primary application of deuteration in drug development has been to improve pharmacokinetic profiles, its role in bioanalysis as internal standards has been equally transformative.[4][5] Stable isotope-labeled internal standards (SIL-IS) are now considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[5] They co-elute with the analyte of interest and exhibit nearly identical ionization efficiency and extraction recovery, effectively compensating for variations in sample preparation and instrument response.[] This leads to enhanced accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[4][7] The development of deuterated antipsychotic standards, including for paliperidone, has been a crucial step in ensuring the reliability of bioanalytical data for this class of drugs.[7]
Physicochemical and Analytical Data
The use of deuterated paliperidone, most commonly paliperidone-d4, as an internal standard is predicated on its mass difference from the parent compound, which allows for their distinct detection by a mass spectrometer.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Polarity |
| Paliperidone | 427.2 | 207.2 | Positive |
| Paliperidone-d4 | 431.2 | 211.2 | Positive |
Experimental Protocols
The following protocols outline the typical methodologies for the synthesis of paliperidone (as a basis for its deuterated analog) and its quantification in biological matrices using a deuterated internal standard.
Synthesis of Paliperidone
The synthesis of paliperidone provides a foundational understanding for the probable synthesis of its deuterated analogs. A common route involves the N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[8][9][10]
Materials:
-
3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one (CMHTP) or its salt
-
6-fluoro-3-piperidino-1,2-benzisoxazol (FBIP) or its salt
-
Organic solvent (e.g., methanol)
-
Inorganic or organic base (e.g., triethylamine)
-
Water
Procedure:
-
Combine CMHTP or its salt and FBIP or its salt in an organic solvent in the presence of water.
-
Adjust the pH of the reaction medium to between 6 and 14 using a suitable base.
-
The reaction mixture is typically stirred for a prolonged period (e.g., 16 hours) to facilitate the alkylation reaction.
-
Upon completion, the product, paliperidone, is isolated and purified, often through crystallization.
To synthesize paliperidone-d4, a deuterated precursor, likely a deuterated version of the chloroethyl side chain of CMHTP, would be utilized in a similar synthetic scheme.
Quantification of Paliperidone in Human Plasma using LC-MS/MS
This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of paliperidone in human plasma, employing paliperidone-d4 as an internal standard.
Sample Preparation (Solid Phase Extraction - SPE):
-
To 500 µL of human plasma, add a known concentration of paliperidone-d4 internal standard solution.
-
Vortex the sample for 30 seconds.
-
Condition a C8 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions:
-
HPLC System: Standard High-Performance Liquid Chromatography system.
-
Column: C18 reverse-phase column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm).
-
Mobile Phase: Methanol: 10 mM Ammonium Acetate Solution (70:30 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Mass Spectrometer: Tandem Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Signaling Pathways of Paliperidone
Paliperidone's therapeutic effects are primarily mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][11] Understanding these pathways is crucial for comprehending its mechanism of action and potential side effects.
Dopamine D2 Receptor Signaling
Paliperidone blocks dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). In individuals with schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms. By antagonizing D2 receptors, paliperidone modulates downstream signaling cascades, including the Akt/GSK3β pathway.[12]
Serotonin 5-HT2A Receptor Signaling
Paliperidone also exhibits high affinity for serotonin 5-HT2A receptors.[11] Antagonism of these receptors in the prefrontal cortex is thought to contribute to the alleviation of negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics. The 5-HT2A receptor is also a GPCR that primarily signals through the Gq/G11 pathway.[13]
Experimental Workflow for Bioanalysis
The overall workflow for the bioanalysis of paliperidone using a deuterated internal standard is a multi-step process designed to ensure accuracy and reproducibility.
Conclusion
The development and application of deuterated paliperidone standards represent a cornerstone of modern bioanalytical chemistry, enabling precise and reliable quantification essential for both clinical management and drug development. The historical evolution from structural analogs to stable isotope-labeled internal standards underscores the continuous drive for greater accuracy in analytical methodologies. The detailed protocols and an understanding of paliperidone's signaling pathways provide researchers with the necessary tools and knowledge to confidently utilize these standards in their work. As pharmaceutical science continues to advance, the principles of isotope dilution mass spectrometry, exemplified by the use of deuterated paliperidone, will undoubtedly remain a critical component of quantitative bioanalysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Paliperidone-d4 [simsonpharma.com]
- 3. Signalling profile differences: paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 7. "Method Development and Validation of the Quantitation of 19 Antipsycho" by Anthony S. Epps [digitalcommons.buffalostate.edu]
- 8. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]
- 9. Process for the synthesis of paliperidone - Patent 2454256 [data.epo.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. droracle.ai [droracle.ai]
- 12. Paliperidone protects prefrontal cortical neurons from damages caused by MK-801 via Akt1/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantitative Determination of Paliperidone in Human Plasma using Paliperidone Palmitate-d4 as an Internal Standard by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of paliperidone (B428) in biological matrices.
Introduction:
Paliperidone is an atypical antipsychotic agent utilized in the management of schizophrenia and schizoaffective disorder.[1] It is the primary active metabolite of risperidone. Accurate and precise quantification of paliperidone in biological samples such as human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for this purpose.
The use of a stable isotope-labeled internal standard (IS) is crucial for robust and reliable bioanalytical methods. Paliperidone-d4, a deuterated analog of paliperidone, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte. This ensures similar behavior during sample extraction and chromatographic separation, and it experiences the same matrix effects, thus effectively compensating for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantification of paliperidone in human plasma using Paliperidone-d4 as the internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Paliperidone reference standard
-
Paliperidone-d4 internal standard
-
Methanol (B129727) (HPLC grade)[1]
-
Ammonium acetate[1]
-
Human plasma (K2EDTA)[1]
-
Solid Phase Extraction (SPE) cartridges (e.g., C8)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)[3]
-
Acetonitrile (for protein precipitation, if used as an alternative to SPE)[3]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[1]
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[4]
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of paliperidone and Paliperidone-d4 in methanol.[1]
-
Working Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent, such as the mobile phase or a methanol/water mixture.[1]
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working solutions into blank human plasma to prepare a series of calibration standards and quality control samples at different concentration levels.
Sample Preparation (Solid Phase Extraction - SPE)
Solid phase extraction is a commonly employed technique for the extraction of paliperidone and its internal standard from plasma, which ensures a clean sample for LC-MS/MS analysis.[5]
-
Spiking: To 500 µL of plasma sample, add a known amount of the Paliperidone-d4 internal standard solution.
-
Pre-treatment: Vortex the plasma sample for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove potential interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Data Presentation
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm[5] |
| Mobile Phase | Methanol: Ammonium acetate (B1210297) solution (70:30 v/v)[5] |
| Flow Rate | 1.0 mL/minute (with 1:1 post-column split)[5] |
| Column Temperature | 35°C[6] |
| Injection Volume | 5-10 µL |
| Total Run Time | Approximately 2.8 minutes[1][5] |
| Retention Time | Paliperidone: ~1.9 minutes[1][5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The selection of appropriate precursor and product ions is critical for the specificity and sensitivity of the MRM assay. The protonated molecules [M+H]⁺ for both paliperidone and Paliperidone-d4 are chosen as the precursor ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Paliperidone | 427.2 | 207.2 | Positive[5] |
| Paliperidone-d4 | 431.2 | 211.2 | Positive[5] |
Method Validation Parameters
The following table summarizes the quantitative performance of a validated LC-MS/MS method for paliperidone in human plasma.
| Parameter | Result |
| Linearity Range | 0.200 - 55.115 ng/mL[5][7] |
| Correlation Coefficient (r²) | ≥ 0.99[5][7] |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[5] |
| Accuracy | 94.2% - 101.4%[5][7] |
| Precision (Within-run and Between-run) | Within 101.5%[5][7] |
| Extraction Recovery | > 99% for both paliperidone and Paliperidone-d4[5][7] |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of paliperidone in human plasma.
Caption: Role of Paliperidone-d4 as an internal standard.
Conclusion
The described LC-MS/MS method utilizing Paliperidone-d4 as a stable isotope-labeled internal standard provides a robust, sensitive, and selective protocol for the quantitative determination of paliperidone in biological matrices like human plasma.[1] The use of Paliperidone-d4 ensures high accuracy and precision by correcting for variability during sample preparation and instrumental analysis. This method is well-suited for applications in clinical research and therapeutic drug monitoring.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. latamjpharm.org [latamjpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo [mdpi.com]
- 7. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantitative Analysis of Paliperidone Using Paliperidone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliperidone (B428), the primary active metabolite of risperidone, is an atypical antipsychotic medication used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Accurate and precise quantification of paliperidone in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[3] This document provides detailed application notes and protocols for the quantitative analysis of paliperidone in human plasma using a stable isotope-labeled internal standard, paliperidone-d4 (B47709), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like paliperidone-d4 is highly recommended to compensate for variations during sample preparation and instrumental analysis, ensuring high accuracy and precision.[1]
I. Analytical Methodologies
A robust and sensitive LC-MS/MS method has been developed and validated for the estimation of paliperidone in human plasma.[4][5] This method demonstrates good linearity over the concentration range of 0.200 ng/mL to 55.115 ng/mL.[4][5] The lower limit of quantitation (LLOQ) is established at 0.200 ng/mL.[4][5]
Chromatographic and Mass Spectrometric Conditions
Successful separation and quantification of paliperidone and its deuterated internal standard can be achieved using the following conditions.
Table 1: Chromatographic Conditions [3][4]
| Parameter | Condition |
| HPLC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent |
| Mobile Phase | Methanol (B129727): 10 mM Ammonium Acetate Solution (70:30 v/v) |
| Flow Rate | 1.0 mL/minute |
| Column Temperature | 40°C[3] |
| Injection Volume | 10 µL |
| Run Time | Approximately 2.8 minutes |
| Retention Time | Paliperidone: ~1.9 minutes |
Table 2: Mass Spectrometric Conditions [3][4]
| Parameter | Paliperidone | Paliperidone-d4 |
| Ionization Mode | Positive Ion Mode | Positive Ion Mode |
| Precursor Ion (m/z) | 427.2 | 431.2 |
| Product Ion (m/z) | 207.2 | 211.2 |
Method Validation Parameters
The described method has been validated according to regulatory guidelines, demonstrating excellent performance.
Table 3: Method Validation Summary [4][5][6]
| Parameter | Result |
| Linearity Range | 0.200 - 55.115 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL |
| Within-Run Precision | < 101.5% |
| Between-Run Precision | < 101.5% |
| Accuracy | 94.2% - 101.4% |
| Extraction Recovery | > 99% for both paliperidone and paliperidone-d4 |
II. Experimental Protocols
A. Stock and Working Solution Preparation
-
Stock Solutions : Prepare individual primary stock solutions of paliperidone and paliperidone-d4 in methanol at a concentration of approximately 100,000 ng/mL.[1][7] Store these solutions at 2-8°C.[7]
-
Working Solutions : Prepare working solutions by serially diluting the stock solutions with the mobile phase to create calibration curve standards and quality control (QC) samples.[1]
B. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the efficient extraction of paliperidone and its internal standard from plasma, providing a clean sample for LC-MS/MS analysis.[1][3]
-
Spiking : To 500 µL of the plasma sample, add a specific volume of the paliperidone-d4 internal standard working solution.[3]
-
Pre-treatment : Vortex the plasma sample for 30 seconds.[3]
-
SPE Cartridge Conditioning : Condition a C8 SPE cartridge.[3]
-
Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.[3]
-
Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove potential interferences.[3]
-
Elution : Elute the analyte and internal standard with 1 mL of methanol.[3]
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitution : Reconstitute the dried residue with the mobile phase before injection into the LC-MS/MS system.
C. Sample Preparation: Protein Precipitation (PPT)
An alternative, simpler single-step protein precipitation method can also be employed.[8]
-
Spiking : To a volume of plasma, add the internal standard working solution.
-
Precipitation : Add acetonitrile (B52724) to the plasma sample to precipitate the proteins.[8]
-
Centrifugation : Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer : Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution : Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for analysis.
III. Data Analysis and Quantification
The quantification of paliperidone is performed using the peak area ratios of the analyte to the internal standard versus the known concentrations of the calibration standards. A linear regression analysis with a weighting factor of 1/concentration² is typically applied to the calibration curve.
Conclusion
The LC-MS/MS method utilizing paliperidone-d4 as an internal standard provides a robust, sensitive, and selective protocol for the quantitative determination of paliperidone in biological matrices.[3] The detailed protocols for both solid-phase extraction and protein precipitation offer flexibility depending on the laboratory's needs and sample throughput requirements. This validated method is well-suited for applications in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic drug evaluation of paliperidone in the treatment of schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijpsr.com [ijpsr.com]
Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Paliperidone in Human Plasma using LC-MS/MS with Paliperidone-d4 as an Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of paliperidone (B428) in biological matrices.
Introduction: Paliperidone Palmitate is a long-acting injectable atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder.[1] Following administration, it is hydrolyzed to its active moiety, paliperidone, which is the primary active metabolite of risperidone. The therapeutic activity of paliperidone is believed to be mediated through a combination of dopamine (B1211576) Type 2 (D2) and serotonin (B10506) Type 2 (5HT2A) receptor antagonism.[2]
Accurate quantification of paliperidone in biological samples like plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (IS), such as Paliperidone-d4, is the gold standard for quantitative bioanalysis.[3][4] It mimics the analyte during sample extraction and analysis, compensating for variability in matrix effects and recovery, thereby ensuring the accuracy and precision of the method.[3][4]
This application note details a validated LC-MS/MS method for the quantification of paliperidone in human plasma, utilizing Paliperidone-d4 as the internal standard and employing solid-phase extraction (SPE) for sample preparation.
Experimental Protocols
Materials and Reagents
-
Paliperidone reference standard
-
Paliperidone-d4 internal standard[5]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)[1]
-
Ammonium (B1175870) acetate[2]
-
Formic acid[6]
-
Deionized water (Milli-Q or equivalent)[1]
-
Human plasma with K2EDTA as anticoagulant
-
Solid Phase Extraction (SPE) cartridges (e.g., C8 or polymeric reversed-phase)[7][8]
Preparation of Stock and Working Solutions
-
Paliperidone Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 2 mg of paliperidone reference standard in HPLC-grade methanol to create a stock solution with a concentration of about 100,000 ng/mL.[6]
-
Paliperidone-d4 Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 2 mg of Paliperidone-d4 in HPLC-grade methanol to achieve a concentration of about 100,000 ng/mL.[6]
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a suitable solvent mixture (e.g., Methanol:Water 50:50 v/v). The internal standard working solution should be prepared at a fixed concentration to be spiked into all samples.
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction is a preferred method for cleaning up plasma samples, as it provides high recovery and minimizes matrix interference.[8]
-
Spiking: To a 500 µL aliquot of a plasma sample (blank, standard, QC, or unknown), add a fixed volume of the Paliperidone-d4 internal standard working solution.
-
Pre-treatment: Vortex the plasma sample for 30 seconds to ensure homogeneity.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[8]
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., ammonium acetate (B1210297) buffer).[8]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute paliperidone and Paliperidone-d4 from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.[8]
-
Analysis: Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[6][8]
Instrumentation and Conditions
The analysis is performed on an HPLC system coupled to a tandem mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent C18 column[9] |
| Mobile Phase | Methanol: Ammonium acetate solution (e.g., 70:30 v/v)[9] |
| Flow Rate | 1.0 mL/min (with 1:1 post-column split)[6][9] |
| Column Oven Temp. | 35°C[6] |
| Injection Volume | 5 µL[6] |
| Run Time | ~2.8 minutes[9] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Paliperidone) | Q1: 427.2 m/z -> Q3: 207.2 m/z[9][11] |
| MRM Transition (Paliperidone-d4) | Q1: 431.2 m/z -> Q3: 211.2 m/z[9][11] |
| Declustering Potential (DP) | 90 V[9] |
| Entrance Potential (EP) | 7 V[9] |
| Source Temperature | 350°C (Desolvation Temperature)[12] |
Method Validation Summary
The described bioanalytical method has been validated according to regulatory guidelines. The following tables summarize the performance characteristics.
Table 3: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 0.200 ng/mL to 55.115 ng/mL[9] |
| Correlation Coefficient (r²) | ≥ 0.99[9] |
| Lower Limit of Quantitation (LLOQ) | 0.200 ng/mL[9] |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
|---|---|---|---|
| LQC (Low QC) | 0.570 | -5.8% to 1.4% | ≤ 5.3% |
| MQC (Medium QC) | Varies | Within ±15% | ≤ 15% |
| HQC (High QC) | 45.59 | -0.9% to -0.3% | ≤ 1.5% |
(Data synthesized from representative values found in cited literature)[9]
Table 5: Recovery
| Analyte | Recovery (%) |
|---|---|
| Paliperidone | > 99%[9] |
| Paliperidone-d4 | > 99%[9] |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Paliperidone quantification in plasma.
Mechanism of Action
Caption: Simplified signaling pathway for Paliperidone's mechanism of action.
References
- 1. japsonline.com [japsonline.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Paliperidone Palmitate-d4 | LGC Standards [lgcstandards.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. joac.info [joac.info]
Application Notes and Protocols for the Analysis of Paliperidone in Human Plasma using Paliperidone-d4 as an Internal Standard
Introduction
This document provides a detailed application note and protocol for the quantitative analysis of paliperidone (B428) in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic medication used for the treatment of schizophrenia and schizoaffective disorder.[1][2] Accurate and reliable quantification of paliperidone in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This method employs a stable isotope-labeled internal standard, Paliperidone-d4, to ensure high accuracy and precision by correcting for variations during sample preparation and instrumental analysis.[1][3] The protocol described herein is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
A robust and sensitive LC-MS/MS method has been developed and validated for the estimation of Paliperidone in human plasma using Paliperidone-d4 as an internal standard.[4][5] The method involves sample preparation by solid-phase extraction (SPE), followed by chromatographic separation and detection by mass spectrometry.
Materials and Reagents
-
Paliperidone reference standard
-
Paliperidone-d4 internal standard (IS)[1]
-
Methanol (B129727) (HPLC grade)[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate[1]
-
Formic acid (AR Grade)
-
Human plasma (K2EDTA)[1]
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)[5]
-
Milli-Q water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system[1][6]
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[1][7]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To a 500 µL aliquot of human plasma, add the Paliperidone-d4 internal standard to achieve a specific final concentration.[2]
-
Pre-treatment: Vortex the plasma sample for 30 seconds.[2]
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with a low-organic solvent solution (e.g., 1 mL of 5% methanol in water) to remove interfering substances.[2]
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., 1 mL of methanol).[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2] Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Alternative Sample Preparation: Protein Precipitation
A simpler and faster alternative to SPE is protein precipitation.[8]
-
To a known volume of plasma, add a precipitating agent like acetonitrile (typically in a 1:3 or 1:4 plasma to solvent ratio).
-
Vortex the mixture vigorously to precipitate the plasma proteins.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant containing the analyte and internal standard to a clean tube for injection or further processing.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the typical LC-MS/MS conditions for the analysis of paliperidone.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm[4][5] or Acquity BEH C18, 1.7 µm, 50 mm x 2.1 mm[6] |
| Mobile Phase | A mixture of Methanol and Ammonium acetate (B1210297) solution (e.g., 70:30 v/v)[4][5] or a gradient of Acetonitrile and 5 mM ammonium formate (B1220265) with 0.05% formic acid[8] |
| Flow Rate | 0.6 mL/min to 1.0 mL/min[4][5][6] |
| Column Temperature | 35°C to 50°C[6][9] |
| Injection Volume | 1 µL to 10 µL[6][10] |
| Run Time | Approximately 2.5 to 2.8 minutes[4][5][6] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transition (Paliperidone) | m/z 427.2 > 207.2[2][4][5] |
| MRM Transition (Paliperidone-d4) | m/z 431.2 > 211.2[2][4][5] |
Quantitative Data Summary
The described method has been validated over a specific concentration range and has demonstrated good performance in terms of linearity, accuracy, precision, and recovery.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.200 ng/mL to 55.115 ng/mL[4][5] or 0.25-250 ng/ml[8] |
| Correlation Coefficient (r²) | ≥ 0.99[4][5] |
| Lower Limit of Quantitation (LLOQ) | 0.200 ng/mL[4][5] |
| Accuracy | 94.2% to 101.4%[4][5] |
| Precision (Within-run and Between-run) | Within 101.5%[4][5] |
| Extraction Recovery | > 99% for both paliperidone and Paliperidone-d4[4][5] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of paliperidone in human plasma samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijpbs.com [ijpbs.com]
Application Note: High-Throughput Analysis of Paliperidone and its d4 Analog in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of paliperidone (B428) and its deuterated internal standard, paliperidone-d4 (B47709), in human plasma. The method utilizes reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). A simple solid-phase extraction (SPE) procedure is employed for sample clean-up, providing high recovery and minimizing matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Paliperidone is an atypical antipsychotic agent and the primary active metabolite of risperidone, widely used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Accurate and reliable quantification of paliperidone in biological matrices is essential for clinical and research purposes.[2][3] The use of a stable isotope-labeled internal standard, such as paliperidone-d4, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[1] This document provides detailed chromatographic conditions and a comprehensive protocol for the separation and quantification of paliperidone and paliperidone-d4.
Chromatographic Conditions
A summary of typical chromatographic conditions for the separation of paliperidone and its d4 analog is presented in Table 1. These conditions have been compiled from various validated methods and represent a reliable starting point for method development and validation.[2][4]
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | Standard High-Performance Liquid Chromatography system |
| Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent C8/C18 column[2] |
| Mobile Phase | Methanol (B129727): 10 mM Ammonium Acetate Solution (70:30 v/v)[2] |
| Flow Rate | 1.0 mL/minute[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 10 µL[2] |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| MRM Transitions | Paliperidone: 427.2 -> 207.2 m/z; Paliperidone-d4: 431.2 -> 211.2 m/z[2][5] |
| Run Time | Approximately 2.8 minutes[1] |
Experimental Protocol
This protocol outlines the procedure for the extraction and analysis of paliperidone from human plasma.
1. Materials and Reagents
-
Paliperidone reference standard
-
Paliperidone-d4 internal standard (IS)
-
HPLC grade methanol
-
Ammonium acetate
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) C8 cartridges[2]
-
Deionized water
-
Formic acid (optional, for mobile phase modification)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of paliperidone and paliperidone-d4 in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the paliperidone stock solution with mobile phase to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the paliperidone-d4 stock solution with mobile phase to achieve a final concentration appropriate for the expected analyte concentration range.
3. Sample Preparation (Solid Phase Extraction - SPE)
-
Spiking: To 500 µL of plasma sample, add a specified volume of the internal standard working solution.[2]
-
Pre-treatment: Vortex the plasma sample for 30 seconds.[2]
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[2]
-
Elution: Elute paliperidone and paliperidone-d4 with 1 mL of methanol.[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
4. Data Analysis
-
Quantification is performed using the peak area ratio of the analyte to the internal standard.
-
A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of paliperidone in the unknown samples is determined from the linear regression of the calibration curve.
Workflow Diagram
The following diagram illustrates the experimental workflow for the quantification of paliperidone in human plasma.
Caption: Workflow for the quantification of paliperidone in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative determination of paliperidone in human plasma. The use of a deuterated internal standard ensures accuracy and precision, making this method well-suited for a variety of clinical and research applications. The detailed protocol and chromatographic conditions serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
Application of Paliperidone Palmitate-d4 in Therapeutic Drug Monitoring
Application Note
Introduction
Paliperidone (B428), the active metabolite of risperidone, is an atypical antipsychotic agent used for the treatment of schizophrenia and schizoaffective disorder.[1][2] Therapeutic Drug Monitoring (TDM) of paliperidone is crucial for optimizing treatment efficacy and minimizing adverse effects, given the significant interindividual variability in its pharmacokinetics.[3][4] Paliperidone Palmitate is a long-acting injectable formulation designed to improve treatment adherence.[2] Accurate and precise quantification of paliperidone in biological matrices is essential for effective TDM. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry to correct for variability during sample preparation and analysis.[5] Paliperidone Palmitate-d4, a deuterated analog of paliperidone, serves as an ideal internal standard for this purpose due to its near-identical physicochemical properties to the analyte, ensuring it co-elutes and behaves similarly during extraction and ionization.[5][6] This document provides detailed protocols for the quantification of paliperidone in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.
Pharmacokinetic Profile of Paliperidone Palmitate
Paliperidone Palmitate is a long-acting injectable formulation that dissolves slowly after intramuscular injection before being hydrolyzed to paliperidone and absorbed into the systemic circulation. The release of the drug can start as early as day one and last for as long as 126 days. The median time to reach maximum plasma concentration (tmax) is approximately 13 days, and the median plasma elimination half-life is 25-49 days. Due to this long half-life, steady-state concentrations may not be reached for several months.[7][8] TDM is therefore highly recommended to guide dosing, especially in patients with altered clearance due to factors like obesity, age, or co-medication with potent inducers like carbamazepine.[7][8]
Experimental Protocols
1. Quantification of Paliperidone in Human Plasma using LC-MS/MS
This protocol outlines a validated method for the determination of paliperidone in human plasma using this compound as an internal standard.
a. Materials and Reagents
-
Paliperidone analytical standard
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Deionized Water
-
Human Plasma (drug-free)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C8)[1]
b. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
c. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of paliperidone and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the paliperidone stock solution with methanol:water (1:1) to create calibration standards. Prepare a working solution of this compound at a fixed concentration.
-
Mobile Phase: A mixture of Methanol and 10 mM Ammonium Acetate solution (70:30 v/v) has been found suitable.[1][9]
d. Sample Preparation (Solid Phase Extraction - SPE) [1]
-
Spiking: To 500 µL of plasma sample (calibration standards, quality controls, or unknown samples), add a fixed amount of the this compound internal standard working solution.
-
Pre-treatment: Vortex the plasma sample for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge sequentially with 1 mL of methanol and 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solution (e.g., methanol with 2% ammonia (B1221849) or 1 mL of methanol).[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
e. LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of paliperidone and this compound.
| Parameter | Value |
| Chromatographic Conditions | |
| HPLC Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent[1][9] |
| Mobile Phase | Methanol: 10 mM Ammonium Acetate Solution (70:30 v/v)[1][9] |
| Flow Rate | 1.0 mL/minute[1][9] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL[1] |
| Mass Spectrometric Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) - Paliperidone | 427.2[1][9] |
| Product Ion (m/z) - Paliperidone | 207.2[1][9] |
| Precursor Ion (m/z) - Paliperidone-d4 | 431.2[1][9] |
| Product Ion (m/z) - Paliperidone-d4 | 211.2[1][9] |
f. Data Analysis
The concentration of paliperidone in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the calibration standards. The calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards using a linear regression model.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of paliperidone in human plasma using this compound as the internal standard.[9]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.200 - 55.115 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.200 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| Low | < 15 | < 15 | 94.2 - 101.4 |
| Medium | < 15 | < 15 | 94.2 - 101.4 |
| High | < 15 | < 15 | 94.2 - 101.4 |
Table 3: Recovery
| Analyte | Recovery (%) |
| Paliperidone | > 99 |
| Paliperidone-d4 | > 99 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Paliperidone palmitate: pharmacokinetics, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 3. Therapeutic Drug Monitoring of Paliperidone in Patients With Schizophrenia in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic review and combined analysis of therapeutic drug monitoring studies for oral paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A systematic review and combined analysis of therapeutic drug monitoring studies for long-acting paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Paliperidone Palmitate-d4 Stock Solutions
Audience: This document is intended for researchers, scientists, and drug development professionals requiring standardized protocols for the preparation of Paliperidone Palmitate-d4 stock solutions for use in analytical and experimental settings.
Abstract: this compound is the deuterium-labeled form of Paliperidone Palmitate, an atypical antipsychotic.[1] It serves as an essential internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Paliperidone Palmitate in biological matrices. Proper preparation of stock solutions is critical for ensuring the accuracy, precision, and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
This compound is typically supplied as a solid, ranging in color from white to beige.[2] Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C39H53D4FN4O4 | [1][3] |
| Molecular Weight | 668.92 g/mol | [1][3] |
| CAS Number | 1794685-21-4 | [1][3] |
| Appearance | White to beige powder/solid | [2] |
| Purity | ≥98% (by HPLC) | [2] |
Solubility is a critical factor in selecting an appropriate solvent for the stock solution. This compound is practically insoluble in aqueous solutions but shows solubility in several organic solvents.[4][5]
| Solvent | Solubility Data | Reference |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL (1.5 mM). Use of fresh DMSO is recommended. | [6] |
| DMSO with Trifluoroacetic Acid (TFA) | 2 mg/mL (with the addition of one drop of TFA) | [2] |
| Methanol | Soluble | [4] |
| Chloroform | Slightly soluble | [4][7] |
| Ethyl Acetate | Slightly soluble (may require heating and sonication) | [7] |
| Water | Insoluble / Slightly soluble | [4][5][6] |
Safety Precautions and Handling
This compound should be handled with care, following standard laboratory safety procedures.
-
Hazard Classification: The compound is classified as acutely toxic if swallowed (Oral, Category 3).[2][8][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid creating dust.[10] Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[9]
-
First Aid: In case of accidental exposure, seek immediate medical attention. If swallowed, rinse mouth and call a poison center or doctor immediately.[8][9]
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 1 mg/mL primary stock solution in DMSO. Calculations should be adjusted based on the desired final concentration.
Materials and Equipment:
-
This compound solid
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Spatula
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Inert gas (e.g., nitrogen or argon) for purging (recommended)[4]
-
Appropriate PPE
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Paliperidone Palmitate - Safety Data Sheet [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Paliperidone Palmitate-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bioanalysis of paliperidone (B428), with a focus on minimizing matrix effects using Paliperidone Palmitate-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of paliperidone?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, interfering compounds present in the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification of paliperidone by LC-MS/MS.[1]
Q2: Why is this compound recommended as an internal standard for paliperidone analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte of interest (paliperidone).[3] This structural similarity ensures that both the analyte and the internal standard behave similarly during sample preparation, chromatographic separation, and ionization.[3] Consequently, this compound effectively compensates for variability in extraction recovery and matrix effects, leading to more accurate and reliable results.[3][4]
Q3: Can using this compound completely eliminate matrix effects?
A3: While this compound is highly effective at compensating for matrix effects, it does not eliminate the underlying cause of ion suppression or enhancement.[5] Significant matrix effects can still lead to a loss of overall signal intensity for both the analyte and the internal standard, potentially impacting the sensitivity of the assay. Therefore, it is crucial to optimize sample preparation and chromatographic conditions to minimize matrix effects as much as possible, in conjunction with using a SIL internal standard.
Q4: What are the primary sources of matrix effects in the analysis of paliperidone from biological samples?
A4: The primary sources of matrix effects in biological samples like plasma are endogenous components that co-elute with paliperidone. These include, but are not limited to, phospholipids, salts, and metabolites.[2] The presence of these molecules can interfere with the ionization process in the mass spectrometer's ion source.
Q5: How can I assess the extent of matrix effects in my paliperidone assay?
A5: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[6] This involves comparing the response of the analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution (e.g., mobile phase).[6] A significant difference between these responses indicates the presence of matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of paliperidone using this compound.
| Issue | Potential Cause | Recommended Solution | Citation |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload or contamination. | - Inject a lower concentration of the analyte. - Implement a more rigorous sample clean-up procedure. - Use a guard column. | [7] |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure paliperidone is in a single ionic form. | [7] | |
| Instrument issues (e.g., dirty ion source, dead volume). | - Perform routine maintenance on the LC-MS system, including cleaning the ion source and checking fittings for dead volume. | [8] | |
| High Signal Variability Between Samples | Inconsistent matrix effects. | - Optimize the sample preparation method to improve the removal of interfering matrix components. Solid Phase Extraction (SPE) is often more effective than protein precipitation (PPT). - Ensure consistent sample collection and handling procedures. | [9] |
| Instability of paliperidone or Paliperidone-d4 in the matrix. | - Perform stability studies to assess freeze-thaw, short-term (benchtop), and long-term storage stability. - Store samples at or below -70°C for long-term storage. - Minimize the number of freeze-thaw cycles by aliquoting samples. | [10][11] | |
| Low Signal Intensity (Ion Suppression) | Co-eluting endogenous matrix components (e.g., phospholipids). | - Improve sample preparation: Employ SPE or liquid-liquid extraction (LLE) for more effective cleanup. - Optimize chromatography: Modify the LC gradient to achieve better separation of paliperidone from interfering components. - Dilute the sample if sensitivity allows, as this can reduce the concentration of interfering substances. | [2][5] |
| Inconsistent Retention Times | Changes in mobile phase composition or flow rate. | - Prepare fresh mobile phase daily and ensure it is properly degassed. - Purge the LC system to remove any air bubbles. | [7] |
| Column degradation. | - Replace the analytical column if it shows signs of performance loss. | [7] | |
| Temperature fluctuations. | - Use a column oven to maintain a stable temperature. | [8] |
Experimental Protocols
Protocol for Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol outlines the steps to quantitatively evaluate matrix effects for paliperidone analysis.
1. Preparation of Solutions:
-
Neat Solutions (Set A): Prepare solutions of paliperidone and this compound in the final reconstitution solvent at low and high quality control (QC) concentrations.
-
Blank Matrix Extract (Set B): Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method (e.g., SPE).
-
Post-Extraction Spiked Samples (Set C): Spike the low and high QC concentrations of paliperidone and a fixed concentration of this compound into the blank matrix extracts from Set B.
2. Sample Analysis:
-
Analyze all three sets of samples (A, B, and C) using the validated LC-MS/MS method.
-
Record the peak area responses for paliperidone and this compound in each sample.
3. Calculation of Matrix Factor (MF):
The Matrix Factor is calculated to determine the extent of ion suppression or enhancement.
-
Matrix Factor (MF) = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Neat Solution)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
An MF value of 1 indicates no matrix effect. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement. The IS-normalized MF should ideally be close to 1, demonstrating that the internal standard effectively tracks and corrects for the matrix effect.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Analyte Recovery | Efficiency of Phospholipid Removal | Observed Matrix Effect | Citation |
| Protein Precipitation (PPT) | High (>90%) | Low | Significant ion suppression is common. | [12] |
| Liquid-Liquid Extraction (LLE) | Moderate to High (70-90%) | Moderate | Reduced ion suppression compared to PPT. | [9] |
| Solid Phase Extraction (SPE) | High (>90%) | High | Minimal ion suppression, generally the most effective method. | [9][13] |
Note: The values presented are typical ranges and can vary based on the specific protocol and matrix.
Table 2: MRM Transitions for Paliperidone and Paliperidone-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Citation |
| Paliperidone | 427.2 | 207.2 | Positive | [5][13] |
| Paliperidone-d4 | 431.2 | 211.2 | Positive | [5][13] |
Visualizations
Caption: Experimental workflow for the quantification of paliperidone.
Caption: Workflow for assessing matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ion Suppression in Paliperidone Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the bioanalysis of paliperidone (B428).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is ion suppression and how does it affect paliperidone bioanalysis?
Answer:
Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, paliperidone, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in:
-
Reduced sensitivity and higher limits of quantification (LOQ).[3]
-
Inaccurate and imprecise quantitative results.[4]
-
Poor reproducibility of the analytical method.[3]
Essentially, even if your chromatography looks clean, invisible interfering components can compromise the reliability of your paliperidone quantification.[5]
FAQ 2: I am observing a low and inconsistent signal for paliperidone. How can I confirm if ion suppression is the cause?
Answer:
A common and effective method to diagnose ion suppression is the post-column infusion experiment .[4][6] This involves infusing a constant flow of a pure paliperidone standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A significant drop in the baseline signal at the retention time of paliperidone indicates the presence of co-eluting matrix components that are causing ion suppression.[4][6]
Another approach is to compare the peak area of paliperidone in a standard solution prepared in a pure solvent versus a post-extraction spiked blank matrix sample. A lower peak area in the matrix sample suggests ion suppression.[4]
FAQ 3: What are the primary causes of ion suppression in paliperidone LC-MS/MS analysis?
Answer:
The primary causes of ion suppression in paliperidone bioanalysis are co-eluting matrix components, which can include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.[3]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.[6]
-
Proteins: Inadequate removal of proteins during sample preparation can lead to ion source contamination and suppression.[4]
-
Other Endogenous Components: Various other small molecules present in the biological matrix can also contribute to ion suppression.[1]
-
Formulation Excipients: In preclinical studies, formulation agents like polyethylene (B3416737) glycol (PEG) can cause significant ion suppression.[7][8]
Troubleshooting Guide: A Step-by-Step Approach to Mitigating Ion Suppression
If you have confirmed that ion suppression is affecting your paliperidone analysis, follow this systematic troubleshooting workflow:
Step 1: Optimize Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering paliperidone.
-
Protein Precipitation (PPT): This is a simple and fast method, but often insufficient for removing all ion-suppressing components, especially phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning paliperidone into an organic solvent, leaving many polar interferences behind.[1]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for minimizing ion suppression.[1][10] It offers high selectivity in removing interferences. For paliperidone, a cation exchange or polymeric reversed-phase sorbent can be effective.[9][11]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Paliperidone from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Cartridge Conditioning: Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Pre-treatment: To 200 µL of human plasma, add an appropriate internal standard (e.g., Paliperidone-d4).[10]
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute paliperidone with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
Step 2: Optimize Chromatographic Conditions
Chromatographic separation is crucial to resolve paliperidone from any remaining matrix components.
-
Column Selection: Utilize a high-efficiency column, such as a C18 or a phenyl-hexyl column, to achieve good peak shape and separation.
-
Mobile Phase Modification:
-
Adjust the pH of the mobile phase to optimize the retention and peak shape of paliperidone, which is a basic compound.
-
The use of ammonium (B1175870) acetate (B1210297) or formate (B1220265) as a buffer is common in LC-MS applications.[10][12]
-
-
Gradient Elution: Employ a gradient elution program to effectively separate early-eluting polar interferences from the paliperidone peak.[7]
Data Presentation
The following table summarizes typical LC-MS/MS parameters and reported performance data for paliperidone bioanalysis from various studies. This allows for a comparison of different approaches.
| Parameter | Method 1[10] | Method 2[12] | Method 3[11] |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation (Acetonitrile) | Online SPE |
| LC Column | Thermo Betabasic-8 (100 x 4.6 mm, 5 µm) | Hedera ODS-2 (150 x 2.1 mm, 5 µm) | XbidgeTM C18 (100 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Methanol:Ammonium acetate solution (70:30 v/v) | Methanol:Water with 5 mM ammonium acetate and 0.1% formic acid | Acetonitrile and 1% ammonium hydroxide (B78521) solution (70:30 v/v) |
| Internal Standard | Paliperidone-d4 | Metoprolol | Risperidone-d4 |
| Linearity Range | 0.200 - 55.115 ng/mL | 0.2094 - 20.94 ng/mL | 2.5 - 160 ng/mL |
| Extraction Recovery | > 99% | Not explicitly stated | Not explicitly stated |
| Matrix Effect | No significant matrix effect observed | Investigated, but quantitative value not provided | 106% (indicates slight ion enhancement) |
Mandatory Visualizations
Troubleshooting Workflow for Ion Suppression
Caption: A flowchart for systematically troubleshooting ion suppression in paliperidone bioanalysis.
Experimental Workflow for Paliperidone Bioanalysis
Caption: A typical experimental workflow for the bioanalysis of paliperidone using SPE and LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. latamjpharm.org [latamjpharm.org]
Technical Support Center: Optimizing LC-MS/MS Parameters for Paliperidone Palmitate-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Paliperidone (B428) Palmitate-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for the analysis of paliperidone and its internal standard, paliperidone-d4 (B47709)?
A1: The following table summarizes the optimized mass spectrometry parameters for the analysis of paliperidone and paliperidone-d4 using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]
| Parameter | Paliperidone | Paliperidone-d4 |
| Precursor Ion (Q1) (m/z) | 427.2 | 431.2 |
| Product Ion (Q3) (m/z) | 207.2 | 211.2 |
| Declustering Potential (DP) (V) | 90 | Not Specified |
| Entrance Potential (EP) (V) | 7 | Not Specified |
| Collision Energy (CE) (V) | 25 | Not Specified |
| Collision Gas (CAD) | 7 | Not Specified |
| Curtain Gas (CUR) | 40 | Not Specified |
| Ion Spray Voltage (V) | 5500 | Not Specified |
| Ion Source Temperature (°C) | 500 | Not Specified |
Q2: What are the recommended liquid chromatography (LC) conditions for the separation of paliperidone?
A2: A validated LC-MS/MS method for the estimation of Paliperidone in human plasma has been developed with the following chromatographic conditions.[1]
| Parameter | Recommended Value |
| Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm |
| Mobile Phase | Methanol (B129727): Ammonium acetate (B1210297) solution (70:30 v/v) |
| Flow Rate | 1.0 mL/minute |
| Run Time | ~2.8 minutes |
| Retention Time of Paliperidone | ~1.9 minutes |
Q3: What is a suitable sample preparation technique for analyzing paliperidone in biological matrices?
A3: Solid-Phase Extraction (SPE) is a robust and commonly used technique for the extraction of paliperidone and its internal standard from biological matrices like human plasma.[1] A typical SPE workflow is outlined in the experimental protocols section.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of paliperidone palmitate-d4.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for Paliperidone-d4 | - Incorrect Mass Transitions: The precursor or product ion m/z values are not correctly entered in the instrument method. - Poor Ionization: The ion source parameters (e.g., ion spray voltage, temperature) are not optimal. - Internal Standard Degradation: The paliperidone-d4 stock or working solution has degraded. - Sample Preparation Failure: Inefficient extraction of the internal standard from the matrix. | - Verify Mass Transitions: Ensure the correct m/z values for paliperidone-d4 (Q1: 431.2, Q3: 211.2) are used.[1] - Optimize Ion Source: Infuse a fresh solution of paliperidone-d4 and optimize the ion source parameters to maximize the signal. - Prepare Fresh Solutions: Prepare new stock and working solutions of paliperidone-d4. - Review Extraction Protocol: Ensure the SPE protocol is followed correctly and that the sorbent is appropriate for the analyte. |
| High Signal Variability for Paliperidone-d4 | - Inconsistent Sample Preparation: Variability in the extraction process across samples. - Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components. - Instrument Instability: Fluctuations in the LC or MS system. | - Standardize Sample Preparation: Ensure consistent and precise execution of the SPE protocol for all samples. - Evaluate Matrix Effects: Analyze samples from different lots of the biological matrix to assess the extent of ion suppression or enhancement. Consider modifying the chromatographic method to separate the analyte from interfering components. - Perform System Suitability Tests: Inject a standard solution multiple times to check for system stability and reproducibility. |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too high a concentration of the analyte. - Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for the analyte. - Column Degradation: The analytical column has lost its efficiency. | - Dilute the Sample: Reduce the concentration of the injected sample. - Adjust Mobile Phase: Optimize the mobile phase composition, including the pH and the ratio of organic solvent to aqueous buffer. - Replace the Column: Install a new analytical column of the same type. |
| Shift in Retention Time | - Change in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. - Fluctuations in Column Temperature: Inconsistent column oven temperature. - Column Equilibration Issues: Insufficient time for the column to equilibrate with the mobile phase between injections. | - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. - Verify Column Temperature: Check the stability and accuracy of the column oven temperature. - Increase Equilibration Time: Extend the column equilibration time in the LC method. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for the extraction of paliperidone and paliperidone-d4 from human plasma.
-
Sample Pre-treatment: To a 500 µL aliquot of plasma, add 50 µL of the paliperidone-d4 internal standard working solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Visualizations
Caption: Workflow for Paliperidone Analysis.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Paliperidone Palmitate-d4 Stability in Biological Matrices
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice regarding the stability of Paliperidone (B428) Palmitate-d4 in biological matrices. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Paliperidone Palmitate-d4, and why is its stability in biological matrices a concern?
This compound is the deuterated form of Paliperidone Palmitate, which is a long-acting injectable antipsychotic medication. In bioanalytical studies, deuterated compounds like this compound are commonly used as internal standards for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stability of the internal standard within the biological matrix (e.g., plasma, serum) is critical for the accuracy and precision of the analytical method. Degradation of the internal standard can lead to an overestimation of the analyte concentration. Therefore, understanding its stability under various storage and handling conditions is essential for reliable study outcomes.
Q2: How does the stability of this compound compare to its non-deuterated counterpart, Paliperidone Palmitate?
While specific stability data for this compound is not extensively published, the stability of a deuterated compound is generally expected to be similar to or greater than its non-deuterated counterpart.[1] This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][2] Therefore, stability data for paliperidone can be considered a reliable proxy for this compound.
Q3: What are the main factors that can affect the stability of this compound in biological samples?
Several factors can influence the stability of this compound in biological matrices, including:
-
Temperature: Inappropriate storage temperatures can lead to degradation.
-
Enzymatic Activity: Endogenous enzymes in biological matrices can metabolize the analyte.
-
pH: Extreme pH conditions can cause chemical degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.
-
Light Exposure: Photodegradation can occur if samples are not protected from light.[3]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in bioanalytical assays.
This could be due to the degradation of this compound (the internal standard) in your samples. Here are some troubleshooting steps:
-
Review Sample Handling and Storage Procedures:
-
Ensure that samples were consistently stored at the recommended temperatures. For long-term storage (beyond 60 days), -80°C is recommended.[3] For shorter periods (up to 60 days), -20°C is sufficient.[3]
-
Minimize the number of freeze-thaw cycles. It is best practice to aliquot samples into smaller volumes for individual analyses.
-
Protect samples from light, especially during handling and processing.[3]
-
-
Verify Stock Solution Stability:
-
Ensure that your stock solutions of this compound are stored correctly and are within their expiration date.
-
-
Perform Stability Experiments:
-
If you continue to experience issues, it is advisable to conduct your own stability experiments under your specific laboratory conditions to confirm the stability of this compound in the matrix you are using.
-
Stability Data Summary
The following tables summarize the stability of non-deuterated paliperidone in human serum, which can be used as a strong indicator for the stability of this compound.
Table 1: Short-Term and Long-Term Stability of Paliperidone in Human Serum [3]
| Storage Condition | Duration | Stability |
| Room Temperature (25°C) | 23 days | Stable |
| Refrigerated (5°C) | At least 30 days | Stable |
| Frozen (-20°C) | 60 days | Stable |
| Frozen (-80°C) | 270 days | Stable |
Table 2: Freeze-Thaw Stability of Paliperidone in Human Serum [3]
| Number of Cycles | Stability |
| 5 | Stable |
Table 3: Autosampler Stability of Paliperidone
While specific data for this compound autosampler stability is not available, a validated UFLC-MS/MS method for paliperidone in rabbit plasma reported that both paliperidone and its d4-internal standard were stable during the stability study, which would include autosampler conditions.[4] Generally, processed samples should be analyzed within 24-48 hours when stored in the autosampler at a controlled temperature (e.g., 4°C).
Experimental Protocols
Protocol 1: Assessment of Short-Term (Bench-Top) Stability
-
Objective: To determine the stability of this compound in a biological matrix at room temperature.
-
Methodology:
-
Prepare two sets of quality control (QC) samples at low and high concentrations in the biological matrix of interest.
-
Keep one set of QC samples at room temperature for a specified period (e.g., 4, 8, 12, 24 hours).
-
The other set of QC samples (comparison samples) should be stored at -80°C immediately after preparation.
-
After the specified time, process both the exposed and comparison samples and analyze them using a validated analytical method.
-
Calculate the percentage difference between the mean concentrations of the exposed and comparison samples.
-
Acceptance Criteria: The mean concentration of the exposed samples should be within ±15% of the mean concentration of the comparison samples.
-
Protocol 2: Assessment of Freeze-Thaw Stability
-
Objective: To evaluate the stability of this compound after repeated freeze-thaw cycles.
-
Methodology:
-
Prepare QC samples at low and high concentrations.
-
Subject these samples to a predetermined number of freeze-thaw cycles (e.g., 3 or 5 cycles). A single cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, analyze the samples along with a set of freshly prepared comparison QC samples that have not undergone any freeze-thaw cycles.
-
Calculate the percentage difference between the mean concentrations of the freeze-thaw samples and the comparison samples.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the mean concentration of the comparison samples.
-
Protocol 3: Assessment of Long-Term Stability
-
Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.
-
Methodology:
-
Prepare a sufficient number of QC samples at low and high concentrations.
-
Store these samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6, 9, 12 months), retrieve a set of samples for analysis.
-
Analyze the stored samples against a freshly prepared calibration curve and a set of freshly prepared comparison QC samples.
-
Calculate the percentage difference between the mean concentrations of the stored samples and the nominal concentrations.
-
Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the nominal concentration.
-
Visualizations
Caption: Metabolic Pathway of Paliperidone.[5]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Paliperidone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting forced degradation studies of paliperidone (B428), with a specific focus on the application of deuterated internal standards (Paliperidone-D4).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a Paliperidone-D4 internal standard in forced degradation studies?
A1: A stable isotope-labeled (SIL) internal standard like Paliperidone-D4 is considered the gold standard in quantitative mass spectrometry-based assays.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte (paliperidone). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][2] The use of a SIL standard significantly improves the accuracy and precision of quantification for both paliperidone and its degradation products.[1][3]
Q2: I am observing poor chromatographic separation between paliperidone and its degradation products. What can I do?
A2: Poor separation can be addressed by systematically optimizing your liquid chromatography (LC) method. Consider the following adjustments:
-
Mobile Phase Composition: Modify the ratio of your organic solvent (e.g., acetonitrile, methanol) to your aqueous buffer. A gradient elution program, where the solvent composition changes over the course of the run, is often more effective than an isocratic one for separating compounds with different polarities.[4][5]
-
pH of the Mobile Phase: The pH can alter the ionization state of paliperidone and its degradants, which in turn affects their retention on a reverse-phase column. Experiment with different pH values for the aqueous portion of your mobile phase.[6]
-
Column Chemistry: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.[4][7]
-
Flow Rate: Reducing the flow rate can sometimes improve peak resolution, although it will increase the run time.[7][8]
Q3: My Paliperidone-D4 internal standard signal is inconsistent or showing signs of isotopic exchange. Why is this happening and how can I fix it?
A3: While SIL standards are generally robust, issues can arise:
-
Isotopic Exchange: Deuterium labels can sometimes exchange with protons from the solvent, especially under harsh acidic or basic conditions or if the label is on an exchangeable site like a heteroatom (O-D, N-D).[1] Ensure your D4 labels are on non-exchangeable positions (e.g., on the carbon backbone). If exchange is suspected, it is crucial to use a standard where the label's stability has been verified.
-
Co-eluting Interferences: Even with a SIL standard, severe matrix effects from the degradation mixture can suppress or enhance the signal.[2] Ensure your sample cleanup is adequate and that your chromatographic method separates the internal standard from any major interfering peaks.
-
Purity of the Standard: Verify the chemical and isotopic purity of your Paliperidone-D4 standard. The presence of unlabeled paliperidone in your standard will lead to inaccurate quantification.[2]
Q4: I have identified several degradation products using LC-MS. What are the common degradation pathways for paliperidone?
A4: Forced degradation studies have shown that paliperidone is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions, while it is relatively stable under dry heat.[9][10] The primary degradation pathways involve modifications to the benzisoxazole, pyrimidine (B1678525), and lactam rings, as well as N-oxidation.[9][11] Common degradation products identified by their mass-to-charge ratio (m/z) include derivatives like N-oxide (m/z 445.3128) and products resulting from the scission of the benzisoxazole ring.[9][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Degradation Observed Under Stress Conditions | Insufficient stress concentration, duration, or temperature. | Increase the concentration of the stressor (e.g., acid, base, oxidant), extend the exposure time, or increase the temperature as appropriate for the stress condition. Refer to ICH Q1A (R2) guidelines for typical starting conditions. |
| Mass Balance is Poor (<90%) | Undetected degradation products (e.g., non-UV active, volatile). Secondary degradation of primary products. Inaccurate quantification due to response factor differences. | Use a mass spectrometer in addition to a UV detector to search for non-chromophoric degradants. Analyze samples at multiple time points to track the formation and potential further degradation of products. If possible, determine the relative response factors for the major degradants. |
| Unexpected Peaks in Control Sample (Unstressed) | Impurities in the paliperidone reference standard. Contamination from solvents or sample handling. | Analyze the paliperidone reference standard alone to confirm its purity. Run a solvent blank to check for system contamination. |
| Analyte and IS (D4) Peaks are Tailing | Column degradation, especially at extreme pH. Sample overload. | Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based C18 columns). Inject a smaller sample volume or a more dilute sample. |
| Inconsistent Retention Times | Inadequate column equilibration. Fluctuation in mobile phase composition or column temperature. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Use a column oven to maintain a stable temperature. Premix mobile phases to ensure consistency. |
Data Presentation: Summary of Forced Degradation
The following table summarizes typical degradation data for paliperidone under various stress conditions as reported in the literature. Conditions and results can vary based on the exact experimental setup.
| Stress Condition | Reagent/Method | Time | % Degradation | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 h | ~10-25% | Products of benzisoxazole and pyrimidine ring cleavage.[4][5][11] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 - 72 h | ~10-20% | Products of benzisoxazole and lactam ring modifications.[5][11] |
| Oxidative | 3-18% H₂O₂ | 24 - 72 h | ~15-40% | Paliperidone N-oxide is a common degradant.[7][10][11] |
| Photolytic | UV light (254 nm) or Sunlight | 24 - 72 h | ~50-75% | A strong degradation factor leading to multiple products.[10][11][12] |
| Thermal (Dry Heat) | 80 °C | 72 h | < 5% | Generally stable under dry heat conditions.[10] |
Experimental Protocols
Protocol 1: Forced Degradation of Paliperidone
This protocol outlines a general procedure for subjecting paliperidone to forced degradation as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of paliperidone in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration (e.g., 100 µg/mL).
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 80°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase to the target concentration.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 48 hours. Dilute with mobile phase to the target concentration.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 80°C for 72 hours. Dissolve a portion of the powder in the mobile phase to achieve the target concentration.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (254 nm) or direct sunlight for 48-72 hours. Prepare a control sample protected from light. Dilute the exposed sample with mobile phase to the target concentration.
-
Sample Analysis: Before LC-MS analysis, spike all degraded samples and an unstressed control sample with Paliperidone-D4 internal standard to achieve a final IS concentration of ~100 ng/mL.
Protocol 2: LC-MS/MS Analysis
This protocol describes a typical LC-MS/MS method for the quantification of paliperidone and its degradation products.
-
LC System: UPLC or HPLC system.
-
Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[7][8]
-
Mobile Phase:
-
A: 0.1% Formic acid in water or 10 mM Ammonium Acetate.
-
B: Acetonitrile or Methanol.
-
A gradient elution is recommended to separate all degradants.
-
-
Column Temperature: 40 °C.
-
Injection Volume: 2 - 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
Visualizations
Caption: Workflow for Forced Degradation Study of Paliperidone.
Caption: Simplified Degradation Pathways of Paliperidone.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. waters.com [waters.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. japsonline.com [japsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of paliperidone photodegradation products by LC-Q-TOF multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. latamjpharm.org [latamjpharm.org]
Technical Support Center: Optimizing Paliperidone Recovery from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of paliperidone (B428) from plasma samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of paliperidone from plasma, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or Inconsistent Recovery of Paliperidone
Question: Why is my paliperidone recovery rate lower than expected or highly variable between samples?
Possible Causes and Solutions:
-
Suboptimal pH during Liquid-Liquid Extraction (LLE): The pH of the aqueous plasma sample is critical for efficient partitioning of paliperidone into the organic solvent.
-
Solution: Ensure the pH of the plasma sample is adjusted to an optimal basic range (typically pH 9-10) before extraction. This neutralizes the charge on the paliperidone molecule, increasing its affinity for the organic phase. Verify the pH of each sample before proceeding.
-
-
Improper Solid-Phase Extraction (SPE) Cartridge Conditioning or Equilibration: Failure to properly prepare the SPE cartridge can lead to poor retention of paliperidone and subsequent loss during loading and washing steps.
-
Solution: Adhere strictly to the manufacturer's protocol for cartridge conditioning and equilibration. A typical procedure involves washing with methanol (B129727) followed by water or an appropriate buffer.[1]
-
-
Incorrect Elution Solvent in SPE: The elution solvent may not be strong enough to desorb paliperidone from the SPE sorbent.
-
Inefficient Protein Precipitation (PPT): Incomplete precipitation of plasma proteins can lead to paliperidone being trapped in the protein pellet.
-
Drug Adsorption to Labware: Paliperidone may adsorb to the surface of glass or plastic tubes, especially at low concentrations.
-
Solution: Use low-binding polypropylene (B1209903) tubes for sample collection, preparation, and storage.
-
-
Sample Thawing and Homogeneity: Improperly thawed or mixed plasma samples can lead to inaccurate aliquoting.
-
Solution: Thaw frozen plasma samples completely at room temperature and vortex thoroughly to ensure homogeneity before taking an aliquot for extraction.[1]
-
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
Question: I am observing significant ion suppression or enhancement in my LC-MS/MS data. How can I mitigate this?
Possible Causes and Solutions:
-
Insufficient Sample Cleanup: Residual phospholipids (B1166683) and other endogenous components from the plasma matrix are common causes of matrix effects.
-
Solution: Solid-Phase Extraction (SPE) generally provides cleaner extracts compared to LLE or PPT and is recommended to minimize matrix effects.[5] Consider using SPE cartridges specifically designed for phospholipid removal.
-
-
Inappropriate Internal Standard: The internal standard (IS) may not be co-eluting with paliperidone or behaving similarly in the ion source.
-
Solution: Use a stable isotope-labeled internal standard, such as paliperidone-d4 (B47709).[5] This is the most effective way to compensate for matrix effects as it has nearly identical chemical and physical properties to the analyte.
-
-
Chromatographic Co-elution: Paliperidone may be co-eluting with interfering components from the plasma matrix.
-
Solution: Optimize the chromatographic conditions, including the mobile phase composition, gradient, and column chemistry, to achieve better separation of paliperidone from matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable extraction method for paliperidone from plasma?
Solid-Phase Extraction (SPE) is often considered the most robust method, offering high recovery and cleaner extracts, which is beneficial for sensitive analytical techniques like LC-MS/MS.[5][6] However, Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) can also be effective and may be simpler and faster for certain applications.
Q2: What is the protein binding of paliperidone in plasma, and how does it affect extraction?
Paliperidone is approximately 74% bound to plasma proteins, primarily α1-acid glycoprotein (B1211001) and albumin.[7] This high degree of protein binding means that methods like protein precipitation are necessary to disrupt these interactions and release the drug for extraction.
Q3: How should I store plasma samples containing paliperidone?
For long-term storage (beyond 60 days), it is recommended to store plasma samples at -80°C.[8] For storage up to 60 days, -20°C is sufficient.[8] Paliperidone has been shown to be stable for at least five freeze-thaw cycles.[8]
Q4: What are the typical recovery rates for different paliperidone extraction methods?
Recovery rates can vary depending on the specific protocol and laboratory conditions. However, here is a summary of reported recovery percentages from various methods:
| Extraction Method | Recovery Percentage (%) | Reference |
| Solid-Phase Extraction (SPE) | > 99% | [9][10][11] |
| Liquid-Liquid Extraction (LLE) | Not explicitly stated, but method is used for quantification | [4][6] |
| Protein Precipitation (PPT) | > 90% (for various drugs, general method) | [2] |
Q5: Is an internal standard necessary for accurate quantification of paliperidone?
Yes, using an internal standard is crucial for accurate and precise quantification, especially when using LC-MS/MS. A stable isotope-labeled internal standard like paliperidone-d4 is highly recommended to compensate for variability in sample preparation and potential matrix effects.[5]
Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.[1]
-
Spike the plasma with a known concentration of paliperidone-d4 internal standard.
-
-
SPE Procedure:
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.[1]
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer).[1]
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove interferences.[1]
-
Elution: Elute paliperidone and the internal standard with 1 mL of an appropriate organic solvent, such as methanol or a methanol/acetonitrile mixture.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the LC-MS/MS mobile phase.[1]
-
2. Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation:
-
To a plasma sample, add the internal standard.
-
Add a basifying agent (e.g., 1M NaOH) to adjust the pH to approximately 10.
-
Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).[6]
-
-
Extraction Procedure:
3. Protein Precipitation (PPT) Protocol
-
Sample Preparation:
-
Precipitation and Extraction:
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for Paliperidone.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Paliperidone.
Caption: Protein Precipitation (PPT) Workflow for Paliperidone.
Caption: Troubleshooting Logic for Low Paliperidone Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 12. a protein precipitation extraction method [protocols.io]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Paliperidone Palmitate-d4
For researchers, scientists, and drug development professionals working with Paliperidone (B428) Palmitate-d4, achieving a sharp, symmetrical chromatographic peak is critical for accurate quantification and reliable data. This guide provides a comprehensive resource for troubleshooting common issues leading to poor peak shape, including peak tailing, fronting, broadening, and splitting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the chromatographic analysis of Paliperidone Palmitate-d4.
Q1: I'm observing significant peak tailing for this compound. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue, particularly for basic compounds like Paliperidone, and can significantly impact integration and accuracy.[1][2] The primary causes often revolve around unwanted secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Assess System Suitability: First, confirm your system is performing adequately by checking system suitability parameters.[1]
Parameter Typical Acceptance Criteria Implication of Poor Result Tailing Factor (Tf) T ≤ 2.0 A value > 2.0 indicates significant tailing.[1] Theoretical Plates (N) N > 2000 A low plate count suggests a loss of column efficiency.[1] -
Investigate Potential Causes: If your system suitability fails, or you visually observe tailing, investigate the following, starting with the most common culprits for basic compounds.
-
Secondary Silanol (B1196071) Interactions: Paliperidone contains basic amine groups (pKa ≈ 8.2) that can interact strongly with acidic residual silanols on the surface of silica-based columns.[1] This is a very frequent cause of tailing for basic analytes.[1][2]
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 3) will ensure the paliperidone molecule is fully protonated, which can minimize secondary interactions and improve peak shape.[1] Alternatively, a high pH (e.g., >9), if your column is stable at that range, can be used to keep the analyte in its neutral form.[1]
-
Solution 2: Use a Competing Base. Add a small amount of a competing base, like triethylamine (B128534) (TEA) (e.g., 0.1%), to the mobile phase.[1] TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.[1]
-
Solution 3: Use an End-Capped Column. Employ a modern, high-purity, end-capped column where the residual silanols have been chemically deactivated.[2][3]
-
-
Column Health:
-
Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit, distorting the flow path and causing tailing for all peaks.[1][4] If all peaks in your chromatogram are tailing, this is a likely cause.[4]
-
Solution: Try backflushing the column. If this doesn't work, the frit or the entire column may need to be replaced.[4]
-
-
Column Void/Channeling: The packed bed of the column can settle over time, creating a void at the inlet. This leads to a non-uniform flow and peak distortion.[1][2]
-
-
Sample Overload: Injecting too much analyte can saturate the stationary phase.[1][4]
-
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Q2: My peak for this compound is fronting. What does this indicate?
A2: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but often points to a few specific issues.[4][6]
Troubleshooting Steps:
-
Sample Solvent Mismatch: This is a very common cause.[1] If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., dissolving in 100% Acetonitrile or DMSO when the mobile phase is highly aqueous), the sample will not properly "stick" to the head of the column in a tight band.[1][5] This causes the peak to spread out and often front.
-
Sample Overload: While often associated with tailing, severe mass overload can also cause fronting.[1][6]
-
Solution: Dilute your sample or reduce the injection volume.[6]
-
-
Column Collapse: This is a catastrophic column failure where the packed bed collapses, creating a void.[4][7] This can happen if the column is used outside its recommended pH or temperature limits.[4] When this occurs, fronting is often sudden and severe for all peaks.[4][7]
-
Solution: The column must be replaced.[7] Always operate columns within the manufacturer's specified limits.
-
Q3: The peak is very broad, leading to poor resolution. How can I improve its sharpness?
A3: Broad peaks are typically a sign of poor chromatographic efficiency or extra-column band broadening.[1]
Troubleshooting Steps:
-
Optimize Method Parameters:
-
Check for Extra-Column Band Broadening: This occurs when the sample band spreads out in the tubing and connections of your HPLC system.
-
Evaluate Column Health: A deteriorated column with low theoretical plates will produce broad peaks.[1] If you have a new, equivalent column, run a standard to compare performance.
Q4: I am seeing split peaks for this compound. What could be the cause?
A4: Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.
Troubleshooting Steps:
-
Partially Blocked Frit: Similar to peak tailing, a partially blocked inlet frit can distort the flow path and split the peak.[8]
-
Solution: Backflush the column or replace it.[8]
-
-
Column Void: A void at the head of the column can cause the sample to travel through two different paths, leading to a split peak.[5][8]
-
Solution: The column needs to be replaced.[8]
-
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause the peak to split, especially for early eluting peaks.[1][9]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.[1]
-
The following diagram outlines the decision process for troubleshooting split peaks.
Caption: A decision tree for diagnosing the cause of split peaks.
Q5: Does the fact that my compound is deuterated (this compound) affect peak shape or retention time compared to the non-deuterated standard?
A5: Yes, this is an important consideration. While deuterated standards are chemically similar to their non-deuterated (protiated) counterparts, the substitution of hydrogen with deuterium (B1214612) can lead to subtle physicochemical differences.[10] This is known as the chromatographic isotope effect.[10]
-
Retention Time Shift: In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic.[10] This typically results in the deuterated compound (this compound) eluting slightly earlier than the non-deuterated version.[10] The magnitude of this shift depends on the number and location of the deuterium atoms.[10][11]
-
Peak Shape: The primary factors affecting peak shape (tailing, fronting, etc.) will be the same for both the deuterated and non-deuterated compounds, as they are driven by the overall molecular structure and its interaction with the chromatographic system.[1] However, you should not expect the peaks to perfectly co-elute. If your method relies on co-elution for identification or quantification against a non-deuterated standard, this isotope effect must be accounted for.[10]
Experimental Protocols
This section provides example starting methodologies for the analysis of Paliperidone Palmitate. Note: These are general procedures and will likely require optimization for your specific instrument and application.
Example RP-HPLC Method
This protocol is based on typical methods for Paliperidone analysis.[12][13][14]
| Parameter | Example Condition | Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column is a good starting point.[14] |
| Mobile Phase | A: pH 4 Acetate (B1210297) BufferB: Acetonitrile | A buffer is critical to control the ionization state of Paliperidone.[12] |
| Gradient/Isocratic | Isocratic: 20:80 (A:B) | An isocratic method is simpler, but a gradient may be needed for complex samples.[12] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[12][14] |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape. |
| Detection (UV) | 238 nm | Paliperidone has a UV maximum around this wavelength.[12][15] |
| Injection Volume | 10 µL | Adjust based on sample concentration to avoid overload. |
| Sample Diluent | Mobile Phase (20:80 Buffer:ACN) | Crucial for good peak shape. |
Example LC-MS/MS Method
This protocol is adapted from bioanalytical methods for Paliperidone.[16]
| Parameter | Example Condition | Notes |
| Column | C8 or C18, 50-100 mm x 2.1-4.6 mm, <5 µm | A shorter column is often used for faster analysis times.[16] |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Methanol | Ammonium acetate is a volatile buffer compatible with mass spectrometry.[16] |
| Gradient/Isocratic | Isocratic: 30:70 (A:B) | [16] |
| Flow Rate | 0.5 - 1.0 mL/min | May require a post-column split depending on the MS interface.[16] |
| Column Temperature | 40 °C | Higher temperatures can reduce viscosity and improve ionization. |
| Detection (MS/MS) | ESI+ | Paliperidone ionizes well in positive mode. |
| MRM Transitions | Paliperidone: 427.2 > 207.2 m/zPaliperidone-d4: 431.2 > 211.2 m/z | These are the precursor > product ion transitions for monitoring.[16] |
| Sample Diluent | Mobile Phase |
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ICI Journals Master List [journals.indexcopernicus.com]
- 13. rjstonline.com [rjstonline.com]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low Concentration Paliperidone Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low concentrations of paliperidone (B428). Our aim is to help you enhance assay sensitivity and overcome common challenges encountered during experimental analysis.
Troubleshooting Guide
This guide addresses specific issues that can arise during the quantification of low concentration paliperidone samples.
| Issue | Potential Cause | Recommended Solution |
| Poor Signal-to-Noise (S/N) Ratio at the Lower Limit of Quantification (LLOQ) | 1. Inefficient ionization of paliperidone. 2. Suboptimal sample cleanup leading to matrix suppression. 3. Insufficient sample concentration. | 1. Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is conducive to forming the desired precursor ion ([M+H]+). 2. Employ a more rigorous sample preparation method such as Solid Phase Extraction (SPE) instead of simple protein precipitation.[1][2] 3. Increase the initial sample volume and/or reduce the final reconstitution volume. |
| High Variability in Replicate Injections at Low Concentrations | 1. Inconsistent sample preparation. 2. Carryover from previous injections. 3. Instability of paliperidone in the processed sample. | 1. Ensure precise and consistent pipetting and extraction steps. The use of a deuterated internal standard (paliperidone-d4) is highly recommended to normalize for variability.[1][3] 2. Optimize the LC wash method between injections. Use a strong organic solvent to flush the column and injection port. 3. Analyze samples immediately after preparation or perform stability studies to determine appropriate storage conditions. |
| Inability to Achieve Required LLOQ (e.g., <0.2 ng/mL) | 1. Insufficient sensitivity of the mass spectrometer. 2. Significant matrix effects suppressing the analyte signal. 3. Suboptimal chromatographic separation leading to co-elution with interfering substances. | 1. Utilize a more sensitive mass spectrometer if available. Optimize MRM transitions for maximum intensity. 2. Evaluate different sample extraction techniques (e.g., LLE, SPE) to minimize matrix components.[2] A post-column infusion experiment can help identify regions of ion suppression.[4] 3. Adjust the mobile phase gradient and/or try a different LC column to improve the separation of paliperidone from matrix interferences. |
| Peak Tailing or Asymmetry | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions between paliperidone and the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure paliperidone is in a single ionic state. 3. Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase to reduce peak tailing. |
Frequently Asked Questions (FAQs)
1. What is a typical Lower Limit of Quantification (LLOQ) for paliperidone in plasma using LC-MS/MS?
Several validated LC-MS/MS methods report an LLOQ of approximately 0.200 ng/mL for paliperidone in human plasma.[1][3][5] Achieving this level of sensitivity requires optimized sample preparation and instrumental conditions.
2. How can I minimize matrix effects when analyzing low concentrations of paliperidone?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in sensitive bioanalysis.[2][4] To minimize them:
-
Use a stable isotope-labeled internal standard (SIL-IS): Paliperidone-d4 is commonly used and can effectively compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][3]
-
Optimize sample preparation: Solid Phase Extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation.[1][2]
-
Chromatographic separation: A well-optimized chromatographic method can separate paliperidone from co-eluting matrix components that may cause interference.
3. What are the recommended sample preparation techniques for enhancing sensitivity?
For low concentration samples, the choice of sample preparation is critical. While protein precipitation is a simpler method, Solid Phase Extraction (SPE) often provides a cleaner extract, leading to reduced matrix effects and improved sensitivity.[1][2] Liquid-Liquid Extraction (LLE) can also be an effective alternative.
4. Which LC column and mobile phase are recommended for sensitive paliperidone analysis?
A C18 column is commonly used for the analysis of paliperidone.[1][6] Mobile phases typically consist of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) with a pH modifier like formic acid to ensure good peak shape and ionization efficiency.[3][5]
5. What are the optimal mass spectrometry parameters for paliperidone detection?
Paliperidone is typically analyzed in positive ion mode using an electrospray ionization (ESI) source. The multiple reaction monitoring (MRM) transition for paliperidone is generally m/z 427.2 → 207.2. For the internal standard, paliperidone-d4, the transition is m/z 431.2 → 211.2.[1][3] Optimization of parameters like collision energy and declustering potential is crucial for maximizing signal intensity.
Quantitative Data Summary
The following tables summarize the performance of various published LC-MS/MS methods for the quantification of paliperidone.
Table 1: LC-MS/MS Method Performance for Paliperidone Analysis
| Reference | Sample Matrix | Sample Preparation | LLOQ (ng/mL) | Linear Range (ng/mL) | Internal Standard |
| Mirza Layeeq Ahmed Baig, et al. (2017)[1] | Human Plasma | Solid Phase Extraction (SPE) | 0.200 | 0.200 - 55.115 | Paliperidone-d4 |
| Anonymous (2022)[5] | Human Plasma | Protein Precipitation (Acetonitrile) | 0.2094 | 0.2094 - 20.94 | Metoprolol |
| Guo, W., et al. (2018)[7] | Human Serum | Online SPE | 2.5 | 2.5 - 160 | Risperidone-d4 |
Experimental Protocols
Detailed Methodology: High-Sensitivity LC-MS/MS Analysis of Paliperidone in Human Plasma
This protocol is a composite based on commonly cited high-sensitivity methods.[1][3]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add the internal standard (paliperidone-d4). Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute paliperidone and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm).[1]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 5 mM ammonium acetate in water) and Mobile Phase B (e.g., methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Paliperidone: 427.2 → 207.2
-
Paliperidone-d4: 431.2 → 211.2
-
-
Data Analysis: Quantify paliperidone concentration using the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Workflow for Paliperidone Sample Preparation and Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 3. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. latamjpharm.org [latamjpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for High-Throughput Paliperidone Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of high-throughput screening (HTS) assays for paliperidone (B428) and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of paliperidone that should be targeted in a high-throughput screen?
A1: Paliperidone's therapeutic effect is primarily mediated through a combination of central dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptor antagonism.[1] Therefore, HTS assays should be designed to identify compounds that block the activity of these two G protein-coupled receptors (GPCRs).
Q2: Which HTS assay formats are most suitable for screening for paliperidone-like activity?
A2: Cell-based functional assays that measure the downstream signaling of D2 and 5-HT2A receptors are highly suitable. The most common and effective formats include:
-
Calcium Flux Assays: The 5-HT2A receptor, and engineered D2 receptors, couple to the Gαq pathway, which upon activation, leads to an increase in intracellular calcium.[2] Antagonists like paliperidone will block this calcium release. This can be measured using calcium-sensitive fluorescent dyes.[3][4]
-
cAMP Assays: The D2 receptor is Gαi-coupled, and its activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] An antagonist will prevent this decrease. This can be measured using various commercially available bioluminescent or fluorescence-based cAMP assay kits.[6][7][8]
Q3: What are the critical quality control parameters for a paliperidone HTS assay?
A3: The Z'-factor is a critical parameter for assessing the quality of an HTS assay.[9] It measures the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9][10] It is calculated using the means and standard deviations of your controls. Other important parameters include signal-to-background ratio, signal-to-noise ratio, and the coefficient of variation (%CV) across the plate.
Q4: How should I handle compound solubility and precipitation issues during the screen?
A4: Compound precipitation is a common issue in HTS. To mitigate this:
-
Ensure the final concentration of the solvent (typically DMSO) is compatible with your assay and does not exceed a level toxic to the cells (usually <0.5%).
-
If precipitation is observed upon dilution into aqueous assay buffer, try gentle warming (to 37°C) and vortexing.
-
Consider performing serial dilutions of the compounds in the assay buffer rather than a single large dilution.
-
Incorporate a pre-screen for compound auto-fluorescence or light scattering to identify problematic compounds early.
Data Presentation
Table 1: Receptor Binding Affinities of Paliperidone
This table summarizes the in vitro binding affinities of paliperidone for its primary targets and other receptors. Lower Ki/Kd values indicate higher binding affinity. This data is crucial for establishing expected potency in screening assays.
| Receptor Target | Reported Ki/Kd Range (nM) | Reference |
| Serotonin 5-HT2A | 0.22 - 1.21 | [1] |
| Dopamine D2 | 2.8 - 6.6 | [1] |
| α1-Adrenergic | 1.3 - 11 | [1] |
| H1 Histaminergic | 3.4 - 34 | [1] |
Table 2: HTS Assay Quality Control and Hit Criteria Example
This table provides an example of typical parameters and their acceptable ranges for a robust HTS campaign for paliperidone-like antagonists.
| Parameter | Acceptable Range | Description |
| Z'-Factor | ≥ 0.5 | A measure of assay quality and robustness.[9][10] |
| Signal-to-Background Ratio | > 5 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |
| % Coefficient of Variation (%CV) | < 15% | A measure of the variability of the signal within replicates of the same control. |
| Primary Hit Cutoff | > 50% inhibition | The threshold of activity for a compound to be considered a "hit" in the primary screen. |
Experimental Protocols
Protocol 1: Cell-Based Calcium Flux HTS Assay for 5-HT2A Antagonists
This protocol is designed for a 384-well plate format to identify antagonists of the 5-HT2A receptor.
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
The day before the assay, plate the cells into 384-well black, clear-bottom microplates at a density of 10,000 - 20,000 cells per well in 20 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare a plate with test compounds, positive control (a known 5-HT2A antagonist like ketanserin), and negative control (DMSO vehicle).
-
Using an automated liquid handler, transfer a small volume (e.g., 10 µL) of the compound solutions to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the assay plate into a fluorescence kinetic plate reader (e.g., FLIPR).
-
Add a pre-determined EC80 concentration of a 5-HT2A agonist (e.g., serotonin) to all wells.
-
Immediately begin kinetic reading of the fluorescence signal (e.g., Ex: 490 nm, Em: 525 nm) every second for 60-90 seconds.
-
Antagonists will show a reduced fluorescence signal compared to the DMSO control wells.
-
Protocol 2: Cell-Based cAMP HTS Assay for D2 Antagonists
This protocol is designed for a 384-well plate format to identify antagonists of the D2 receptor using a competitive immunoassay format.
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).
-
Harvest and resuspend cells in assay buffer.
-
Dispense 10 µL of the cell suspension (5,000 - 10,000 cells) into each well of a 384-well white microplate.
-
-
Compound and Agonist Addition:
-
Add 5 µL of test compounds, positive control (a known D2 antagonist like haloperidol), or negative control (DMSO vehicle) to the appropriate wells.
-
Add 5 µL of a D2 receptor agonist (e.g., quinpirole) at a pre-determined EC80 concentration to all wells except the negative control.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for your chosen cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based kits), add the detection reagents. This typically involves a lysis step followed by the addition of detection reagents.
-
Incubate for the recommended time (usually 60 minutes) at room temperature.
-
-
Signal Reading:
-
Read the plate on a plate reader compatible with the assay technology (e.g., time-resolved fluorescence or luminescence).
-
A decrease in signal (for competitive immunoassays) indicates an increase in intracellular cAMP, signifying antagonism of the Gαi-coupled D2 receptor.
-
Troubleshooting Guides
Troubleshooting Guide 1: Calcium Flux Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background Ratio | - Low receptor expression in the cell line.- Inefficient dye loading.- Low cell viability or incorrect cell number. | - Verify receptor expression using qPCR or Western blot.- Optimize dye concentration and incubation time.- Ensure cells are healthy and seeded at the optimal density. |
| High Well-to-Well Variability (%CV > 15%) | - Inconsistent cell plating.- Edge effects due to evaporation.- Inaccurate liquid handling. | - Ensure a homogenous cell suspension during plating.- Fill the outer wells with sterile buffer or water.- Calibrate and maintain automated liquid handlers. |
| High Number of False Positives | - Autofluorescent compounds.- Compounds that interfere with the calcium signaling pathway downstream of the receptor. | - Perform a pre-screen of the compound library without the agonist to identify fluorescent compounds.- Use a counter-screen with a different cell line not expressing the receptor. |
| No Response to Agonist | - Inactive agonist.- Cell line has lost receptor expression.- Incorrect assay buffer composition. | - Use a fresh, validated batch of agonist.- Re-validate the cell line.- Ensure the buffer contains the necessary ions (e.g., calcium). |
Troubleshooting Guide 2: cAMP Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Low assay window (small difference between positive and negative controls).- High data variability. | - Optimize agonist concentration (use EC80-EC90).- Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to increase cAMP accumulation.- Optimize cell number per well. |
| Inconsistent Results | - Instability of reagents.- Variation in incubation times.- Cell passage number is too high. | - Prepare fresh reagents daily.- Ensure consistent incubation times for all plates.- Use cells within a validated passage number range. |
| "U-shaped" Dose-Response Curve | - Compound cytotoxicity at high concentrations. | - Perform a cell viability assay in parallel to determine the cytotoxic concentration range of the compound. |
| Signal Drift Over Time | - Reagents not at thermal equilibrium.- Degradation of cAMP. | - Allow all reagents and plates to equilibrate to room temperature before starting.- Ensure the presence of a PDE inhibitor. |
Visualizations
Caption: Paliperidone's dual antagonism of D2 and 5-HT2A receptors.
Caption: A typical high-throughput screening workflow for antagonists.
References
- 1. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AID 624494 - HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor: SAR in D2 Binding Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Validation & Comparative
A Comparative Guide to Internal Standards for Paliperidone Palmitate Bioanalysis: Paliperidone Palmitate-d4 vs. Risperidone-d4
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of paliperidone (B428) in biological matrices following the administration of its long-acting injectable prodrug, paliperidone palmitate, is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of a suitable internal standard (IS) is a critical determinant of the robustness, accuracy, and reliability of the bioanalytical method, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of two commonly considered internal standards for the bioanalysis of paliperidone: Paliperidone Palmitate-d4 and Risperidone-d4.
Paliperidone palmitate is hydrolyzed in vivo to its active moiety, paliperidone. Consequently, the bioanalytical method quantifies the concentration of paliperidone in plasma or other biological fluids. An ideal internal standard should mimic the physicochemical properties of the analyte, paliperidone, throughout the entire analytical process, including extraction, chromatographic separation, and ionization. This mimicry allows for the correction of variability that can occur during sample preparation and analysis.
Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in quantitative bioanalysis.[1][2] They are structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification.[3][4]
The Candidates: this compound and Risperidone-d4
This compound is the deuterated analog of paliperidone palmitate. However, for the purpose of quantifying paliperidone in plasma, the relevant internal standard is Paliperidone-d4 , the deuterated analog of the active analyte. The use of Paliperidone-d4 ensures the closest possible physicochemical match to paliperidone.
Risperidone-d4 is the deuterated analog of risperidone (B510). Paliperidone is the major active metabolite of risperidone, differing only by the presence of a hydroxyl group.[5] This structural similarity makes Risperidone-d4 a viable alternative internal standard when a SIL-IS of the analyte is not available.[2]
Performance Comparison: A Data-Driven Perspective
Key Performance Parameters
| Parameter | Paliperidone-d4 (as IS for Paliperidone) | Risperidone-d4 (as IS for Paliperidone) | Rationale |
| Structural Similarity | Identical to paliperidone (analyte) | Structurally very similar to paliperidone | Paliperidone-d4 provides the ideal structural analogy. |
| Chromatographic Behavior | Co-elutes with paliperidone | May exhibit a slight difference in retention time from paliperidone | Co-elution is critical for compensating for matrix effects at the exact point of analyte elution. |
| Extraction Recovery | Expected to be identical to paliperidone | Expected to be very similar to paliperidone | Minor structural differences can potentially lead to slight variations in extraction efficiency. |
| Matrix Effects | Experiences virtually identical matrix effects as paliperidone | Experiences very similar matrix effects to paliperidone | The closer the structural and physicochemical properties, the better the compensation for ion suppression or enhancement. |
| Accuracy & Precision | Generally leads to higher accuracy and precision | Can provide acceptable accuracy and precision with thorough validation | The superior ability of a SIL-IS to correct for variability typically results in more reliable data. |
Experimental Protocols
A robust bioanalytical method is essential for the reliable quantification of paliperidone. Below is a generalized experimental protocol for the analysis of paliperidone in human plasma using an internal standard, based on common practices in the field.[1][6][7]
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Aliquoting: Transfer a precise volume (e.g., 200 µL) of human plasma from study samples, calibration standards, and quality controls into polypropylene (B1209903) tubes.
-
Internal Standard Spiking: Add a fixed volume of the internal standard working solution (either Paliperidone-d4 or Risperidone-d4) to all tubes, except for blank matrix samples.
-
Vortexing: Briefly vortex-mix the samples to ensure homogeneity.
-
Pre-treatment: Add a suitable buffer (e.g., a weak acid) to the samples to optimize protein binding disruption and extraction conditions.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol (B129727) followed by water or an appropriate buffer.
-
Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a weak organic solvent solution to remove endogenous interferences.
-
Elution: Elute the analyte and internal standard from the cartridges with an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Typical Conditions for Paliperidone Analysis |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water or an ammonium (B1175870) acetate (B1210297) buffer |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A suitable gradient to achieve separation from endogenous components |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Paliperidone: 427.2 > 207.2 m/zPaliperidone-d4: 431.2 > 211.2 m/zRisperidone-d4: 415.2 > 192.2 m/z (example transition) |
Visualizing the Workflow and Rationale
The following diagrams illustrate the logical flow of selecting an internal standard and the typical experimental workflow for a bioanalytical method validation.
Logical relationship for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The 'Gold Standard' in Paliperidone Quantification: A Comparative Guide to the Accuracy and Precision of Paliperidone Palmitate-d4
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of success in the bioanalysis of paliperidone (B428). This guide provides a comprehensive comparison of Paliperidone Palmitate-d4 with alternative internal standards, supported by experimental data, to demonstrate its superior accuracy and precision in assays.
This compound, a stable isotope-labeled (SIL) internal standard, is widely regarded as the gold standard for the quantification of paliperidone in biological matrices. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes chromatographically and behaves similarly during extraction and ionization. This intrinsic similarity allows for the most effective correction of analytical variability, leading to highly accurate and precise results.
Comparative Analysis of Internal Standards
The choice of an internal standard significantly impacts the reliability of a bioanalytical method. While various compounds can be used, they are not all created equal. The following table summarizes the performance of this compound against other commonly used alternatives.
| Internal Standard | Type | Structural Similarity to Paliperidone | Performance Characteristics | Key Advantages | Potential Disadvantages |
| This compound | Stable Isotope-Labeled (SIL) | Excellent (Deuterated analog) | High accuracy and precision, effectively tracks analyte during all analytical stages. | Considered the "gold standard"; near-identical behavior to the analyte minimizes variability. | Higher cost compared to non-labeled compounds.[1] |
| 2,4-Difluorobenzoyl Paliperidone-d4 | SIL Derivative | Moderate | Shifts retention time, which can help avoid matrix interferences. | May be advantageous in specific analytical contexts to avoid interferences. | May not perfectly track the analyte during sample preparation and ionization, requiring more rigorous validation. |
| Risperidone-d4 | Structurally Related Compound | High (Parent drug) | Can provide good compensation for recovery and matrix effects due to high structural similarity. | Risperidone is the parent drug and an active metabolite, so it cannot be used if both are being quantified.[1] | |
| Diazepam, Metoprolol | Structurally Unrelated Compounds | Low | Lower cost and wider availability. | May not fully compensate for variability in recovery and matrix effects due to different physicochemical properties. Requires more rigorous validation. |
Performance Data of this compound in Assays
Numerous studies have validated the performance of this compound in bioanalytical methods, consistently demonstrating its high accuracy and precision. The following table summarizes typical performance data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.200 - 55.115 ng/mL | [2] |
| 0.200 - 120.148 ng/mL | ||
| Accuracy | 94.2% - 101.4% | |
| Within 9.6% of target (Inter-run) | [3] | |
| Within 12% of target (Intra-run) | [3] | |
| Precision (%CV) | < 10.9% (Intra-run) | [3] |
| < 6.7% (Inter-run) | [3] | |
| < 2% (Intra- and Inter-day) | [3] | |
| Extraction Recovery | > 99% |
Experimental Protocols
A robust and validated experimental protocol is essential for achieving accurate and precise results. The following is a typical workflow for the quantification of paliperidone in human plasma using this compound as an internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
-
Thawing and Aliquoting: Thaw human plasma samples, calibration standards, and quality control (QC) samples. Pipette a precise aliquot (e.g., 200 µL) of plasma into a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add a fixed amount of the this compound working solution to all tubes.
-
Mixing and Acidification: Vortex mix the samples. Add a buffer, such as a formic acid solution, to facilitate extraction.
-
Solid Phase Extraction:
-
Load the mixture onto a pre-conditioned SPE cartridge (e.g., Oasis MCX).
-
Wash the cartridge with an appropriate solution (e.g., 50:50 methanol (B129727)/water) to remove interferences.
-
Elute the analyte and internal standard from the cartridge with an elution solution (e.g., methanol with 2% ammonia).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: A C18 column is typically used for chromatographic separation with an isocratic mobile phase consisting of organic solvents (e.g., methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) solution).[2][4]
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are set to monitor specific precursor and product ions for both paliperidone and this compound.[2][5]
Workflow for Paliperidone Quantification
The following diagram illustrates the typical bioanalytical workflow for the quantification of paliperidone using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma | International Journal of Experimental Research and Review [qtanalytics.in]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Paliperidone and Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of paliperidone (B428) and other commonly prescribed atypical antipsychotics, including risperidone, olanzapine, and aripiprazole. The following sections present a detailed overview of the linearity and range of these methods, supported by experimental data to aid in the selection of the most suitable technique for your research and development needs.
Performance Comparison: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The following tables summarize these key performance characteristics for various analytical methods used for the quantification of paliperidone and its alternatives.
Paliperidone Quantification
| Analytical Method | Linearity Range | Correlation Coefficient (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| LC-MS/MS | 0.200 - 55.00 ng/mL | ≥ 0.99 | 0.200 ng/mL | 55.00 ng/mL |
| LC-MS/MS | 0.25 - 250 ng/mL | 0.9990 | 0.25 ng/mL | 250 ng/mL |
| HPLC-UV | 40 - 200 µg/mL | 0.9992 | 5.35 µg/mL | 200 µg/mL |
| HPLC-UV | 5 - 30 µg/mL | 0.999 | 0.20 µg/mL | 30 µg/mL |
| RP-HPLC | 7.5 - 150 µg/mL | 0.999 | 0.42 µg/mL | 150 µg/mL |
| UPLC | 156 - 468 µg/mL | Not Specified | Not Specified | Not Specified |
Risperidone Quantification
| Analytical Method | Linearity Range | Correlation Coefficient (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| LC-MS/MS | 0.25 - 50.00 ng/mL | > 0.99 | 0.25 ng/mL | 50.00 ng/mL |
| LC-MS/MS | 0.11 - 26.75 ng/mL | Not Specified | 0.11 ng/mL | 26.75 ng/mL |
| UHPLC-MS/MS | 1 - 200 ng/mL | 0.99 | 1 ng/mL | 200 ng/mL |
Olanzapine Quantification
| Analytical Method | Linearity Range | Correlation Coefficient (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| RP-HPLC | 2.5 - 23 µg/mL | 0.9998 | 2 µg/mL | 23 µg/mL |
| HPLC | 2 - 30 µg/mL | 0.9998 | Not Specified | Not Specified |
| HPLC | 10 - 50 µg/mL | 0.991 | Not Specified | Not Specified |
| UPLC-MS/MS | 0.1 - 20 ng/mL | Not Specified | 0.1 ng/mL | 20 ng/mL |
Aripiprazole Quantification
| Analytical Method | Linearity Range | Correlation Coefficient (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| UHPLC-MS/MS | 25 - 1000 ng/mL | 0.998 | 25 ng/mL | 1000 ng/mL |
| LC-MS/MS | 0.10 - 100 ng/mL | Not Specified | 0.10 ng/mL | 100 ng/mL |
| UPLC-MS/MS | 2 - 1025 ng/mL | 0.99951 | 2.02 ng/mL | 1025 ng/mL |
| HPLC | 40 - 160 µg/mL | 0.999 | 0.1 µg/mL | 160 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Paliperidone Quantification via LC-MS/MS[1][2]
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatographic Column: Thermo Betabasic-8, 5 μm, 100 mm x 4.6 mm.
-
Mobile Phase: Methanol and Ammonium acetate (B1210297) solution (70:30 v/v).
-
Flow Rate: 1.0 mL/minute with a 1:1 post-column split.
-
Internal Standard: Paliperidone D4.
-
Detection: Mass spectrometry with multiple reaction monitoring (MRM) transitions at 427.2 > 207.2 (m/z) for paliperidone and 431.2 > 211.2 (m/z) for Paliperidone D4.
Risperidone Quantification via UHPLC-MS/MS[1]
-
Sample Preparation: Protein precipitation followed by evaporation and reconstitution.
-
Chromatographic Column: ACQUITY UHPLC BEH Shield RP18 (2.1 × 50.0 mm, 1.7 μm).
-
Mobile Phase: Water and acetonitrile (B52724) (85:15 v/v).
-
Flow Rate: Not specified.
-
Internal Standard: Risperidone-d4.
-
Detection: Triple quadrupole mass spectrometer.
Olanzapine Quantification via RP-HPLC[3]
-
Sample Preparation: Dilution with HPLC grade water.
-
Chromatographic Column: C18 (100 × 4.6 mm, 5μm).
-
Mobile Phase: Acetonitrile and Monobasic potassium phosphate (B84403) (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode array detector at 280 nm.
Aripiprazole Quantification via UHPLC-MS/MS[2]
-
Sample Preparation: Not specified.
-
Chromatographic Column: ACQUITY UHPLC BEH C18 (2.1 × 50.0 mm, 1.7 μm).
-
Mobile Phase: Not specified.
-
Flow Rate: 0.6 mL/min.
-
Internal Standard: Aripiprazole-d8.
-
Detection: Mass Spectrometry.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of paliperidone and alternative antipsychotics.
Caption: Workflow for Paliperidone Quantification via LC-MS/MS.
Caption: General Workflow for Antipsychotic Quantification.
A Comparative Analysis of an Alternative Stable Isotope-Labeled Internal Standard for Paliperidone Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for paliperidone (B428) quantification. An ideal internal standard should closely mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery and matrix effects. This guide provides a comparative overview of a potential alternative stable isotope-labeled (SIL) internal standard for paliperidone, with a focus on recovery performance.
Stable isotope-labeled (SIL) analogs of the analyte are widely regarded as the gold standard for internal standards in quantitative mass spectrometry-based bioanalysis. Their near-identical physicochemical properties to the analyte ensure they behave similarly during extraction and chromatographic separation, and experience comparable matrix effects. The most commonly used SIL internal standard for paliperidone is Paliperidone-d4.
Quantitative Data Summary
The following table summarizes the reported recovery performance of Paliperidone-d4 from various studies. It is important to note that the experimental conditions, such as the biological matrix and extraction method, varied between these studies.
| Internal Standard | Analyte | Biological Matrix | Extraction Method | Average Recovery (%) | Reference |
| Paliperidone-d4 | Paliperidone | Human Plasma | Solid Phase Extraction (SPE) | >99 | [1][2][3] |
| Paliperidone-d4 | Paliperidone | Human Plasma | Liquid-Liquid Extraction (LLE) | Not explicitly quantified, but method showed good accuracy and precision | [4] |
Note: Specific quantitative recovery data for 2,4-Difluorobenzoyl Paliperidone-d4 was not available in the reviewed public literature.
Comparative Overview of SIL Internal Standards
Paliperidone-d4
Paliperidone-d4 is the most widely used and accepted SIL internal standard for the bioanalysis of paliperidone.[5][6] Its chemical structure is identical to paliperidone, with the exception of four deuterium (B1214612) atoms, which provides the necessary mass shift for mass spectrometric detection without significantly altering its physicochemical properties.
Advantages:
-
High Structural Similarity: Ensures it co-elutes with paliperidone and exhibits nearly identical extraction and ionization behavior.[7]
-
Proven Performance: Numerous validated bioanalytical methods have successfully used Paliperidone-d4, demonstrating its reliability in compensating for variability.[5]
Disadvantages:
-
Cost: As with many SIL internal standards, the cost can be a consideration.
2,4-Difluorobenzoyl Paliperidone-d4
This is a derivatized analog of paliperidone, incorporating both deuterium labeling and a chemical modification with a 2,4-difluorobenzoyl group. This modification significantly alters the molecular weight and may change its chromatographic and extraction properties.
Expected Advantages:
-
Chromatographic Separation: The derivatization will likely alter the retention time, which can be advantageous in preventing potential cross-signal interference with the analyte, although this is generally not an issue with SIL standards due to the mass difference.
Potential Disadvantages:
-
Differential Recovery: The addition of the 2,4-difluorobenzoyl group alters the molecule's polarity and size, which could lead to different extraction efficiency compared to the underivatized paliperidone.[8] This could potentially compromise its ability to accurately track and compensate for the analyte's recovery.
-
Altered Ionization Efficiency: The chemical modification might change the ionization efficiency, potentially leading to a different response to matrix effects compared to paliperidone.[8]
-
Lack of Published Data: The absence of publicly available data on its performance makes its selection a risk without thorough in-house validation.[7]
Risperidone-d4
Risperidone (B510) is the parent drug of paliperidone (9-hydroxyrisperidone), and they share a very similar chemical structure. Risperidone-d4 has been used as a SIL internal standard for both risperidone and paliperidone.[7]
Expected Advantages:
-
High Structural Similarity: Due to the close structural relationship, it is expected to provide good compensation for recovery and matrix effects.[7]
Potential Disadvantages:
-
Not Identical: While structurally similar, it is not identical to paliperidone, and minor differences in physicochemical properties could lead to slight variations in analytical behavior.
Experimental Protocol for Recovery Assessment
The following is a generalized experimental protocol for determining the extraction recovery of an internal standard in a bioanalytical method. This protocol is based on widely accepted practices in the field.[7]
1. Preparation of Solutions:
-
Prepare stock solutions of paliperidone and the SIL internal standard (e.g., Paliperidone-d4) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working solutions by diluting the stock solutions to various concentrations.
2. Sample Sets: Prepare three sets of samples at low, medium, and high concentrations:
-
Set A (Neat Solution): Analyte and internal standard are spiked into the final reconstitution solvent. This set represents 100% recovery.
-
Set B (Post-extraction Spike): Blank biological matrix (e.g., human plasma) is processed through the entire extraction procedure. The analyte and internal standard are spiked into the final extract. This set is used to evaluate matrix effects.
-
Set C (Pre-extraction Spike): The analyte and internal standard are spiked into the biological matrix before the extraction process begins.
3. Sample Extraction:
-
Process the "Pre-extraction Spike" samples (Set C) and the blank matrix for the "Post-extraction Spike" samples (Set B) using the chosen extraction methodology (e.g., Solid Phase Extraction, Liquid-Liquid Extraction, or Protein Precipitation).
4. LC-MS/MS Analysis:
-
Analyze all three sets of samples using a validated LC-MS/MS method.
-
Record the peak areas of the analyte and the internal standard for each sample.
5. Calculation of Recovery: The recovery of the internal standard is calculated using the following formula:
Recovery (%) = (Mean Peak Area of IS in Set C / Mean Peak Area of IS in Set B) x 100
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for assessing the recovery of a SIL internal standard.
Conclusion
The choice of an internal standard is paramount for the development of a reliable bioanalytical method for paliperidone. Paliperidone-d4 is a well-established and validated SIL internal standard that has consistently demonstrated high and reproducible recovery, making it the preferred choice for most applications.
While derivatized SIL internal standards like 2,4-Difluorobenzoyl Paliperidone-d4 may offer certain chromatographic advantages, the significant structural modification introduces a risk of differential extraction recovery and ionization behavior. Without publicly available data to support its performance, a thorough in-house validation would be required to ensure it can adequately mimic the behavior of paliperidone. For routine bioanalysis, sticking with the proven performance of Paliperidone-d4 is the most scientifically sound and efficient approach. When a SIL internal standard for paliperidone is not available, a structurally related compound like Risperidone-d4 could be a suitable alternative, though it also requires careful validation.
References
A Comparative Guide to Paliperidone Analytical Method Validation Following ICH Guidelines
This guide provides a comprehensive comparison of analytical methods for the quantification of paliperidone (B428) in pharmaceutical dosage forms, with a focus on validation according to the International Council for Harmonisation (ICH) guidelines. The objective is to offer researchers, scientists, and drug development professionals a resource for selecting and implementing robust analytical procedures. This document outlines the core validation parameters as stipulated by ICH Q2(R1) and presents supporting experimental data from various studies on paliperidone.[1][2][3][4]
Core Principles of Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control, ensuring that the chosen analytical procedure is suitable for its intended purpose.[1][5][6] The ICH guidelines delineate several key parameters that must be evaluated to demonstrate a method's reliability and accuracy.[2][4] These include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2][7]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][2] It is often expressed as the percent recovery of a known amount of analyte.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][6]
Comparative Analysis of Paliperidone Analytical Methods
Various analytical techniques have been employed for the quantification of paliperidone, with High-Performance Liquid Chromatography (HPLC) being the most prevalent.[9][10] The following tables summarize the performance data from different validated HPLC methods for paliperidone, providing a direct comparison of their key validation parameters.
| Parameter | Method 1 (RP-HPLC) [11] | Method 2 (RP-HPLC) [12] | Method 3 (RP-HPLC) [13] | Method 4 (HPTLC) [14] | ICH Guideline/Acceptance Criteria |
| Linearity Range | 5-30 µg/mL | 5-30 µg/mL | 10-50 µg/mL | 100-600 ng/mL | Defined by the method's purpose. |
| Correlation Coefficient (r²) | 0.9999 | 0.999 | 0.999 | 0.9997 | ≥ 0.995[2] |
| Accuracy (% Recovery) | 101.10 ± 1.635% | 98.5% - 101.3% | Not explicitly stated | 97.5% - 99.2% | Typically 98.0% - 102.0% for assays.[4] |
| Precision (%RSD) | 0.8077% (repeatability) | Not explicitly stated | < 2% (ruggedness) | Not explicitly stated | ≤ 2% is commonly acceptable.[1] |
| LOD | 0.580531 µg/mL | 0.05 µg/mL | 1.0395 µg/mL | Not explicitly stated | Determined by signal-to-noise ratio (e.g., 3:1).[7] |
| LOQ | 1.75918 µg/mL | 0.20 µg/mL | 3.15 µg/mL | Not explicitly stated | Determined by signal-to-noise ratio (e.g., 10:1).[7] |
Experimental Protocols for Key Validation Experiments
The following sections detail the methodologies for conducting the key validation experiments as per ICH guidelines, with specific examples relevant to paliperidone analysis.
Specificity
The specificity of an analytical method is its ability to measure the analyte of interest accurately and specifically in the presence of other components in the sample matrix.
Experimental Protocol:
-
Forced Degradation Studies: Subject the paliperidone drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples using the developed method.
-
Peak Purity Analysis: Assess the purity of the paliperidone peak in the presence of degradation products and any excipients. The method is considered specific if the paliperidone peak is well-resolved from any other peaks.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this linearity, along with acceptable accuracy and precision, is demonstrated.
Experimental Protocol:
-
Preparation of Standard Solutions: Prepare a series of at least five standard solutions of paliperidone at different concentrations. For an assay, this is typically 80% to 120% of the target concentration.[2]
-
Analysis: Analyze each standard solution in triplicate.
-
Calibration Curve: Plot the mean response against the concentration and perform a linear regression analysis.
-
Evaluation: The correlation coefficient (r²) should be at least 0.995.[2] The range is established by confirming that the method has the required precision, accuracy, and linearity within the defined upper and lower concentration limits.[8]
Accuracy (Recovery)
Accuracy is determined by how close the measured value is to the true value and is often assessed through recovery studies.
Experimental Protocol:
-
Spiking: Spike a placebo (a mixture of all excipients without the active pharmaceutical ingredient) with a known amount of paliperidone at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze a minimum of three replicates at each concentration level.
-
Calculation: Calculate the percentage recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100. The recovery should typically be within 98.0% to 102.0% for an assay.[4]
Precision
Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay Precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.[6]
-
Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, or on different equipment.
-
Reproducibility (Inter-laboratory Precision): This is assessed by means of an inter-laboratory trial and is not typically required for submission.
-
Evaluation: The precision is expressed as the relative standard deviation (%RSD) of the series of measurements. A %RSD of ≤ 2% is generally considered acceptable.[1]
Visualizing the Validation Process
The following diagrams illustrate the workflow of the analytical method validation process and the relationship between the different validation parameters as outlined by the ICH guidelines.
Caption: A workflow diagram of the analytical method validation process.
Caption: Interrelationship of ICH analytical validation parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. rjstonline.com [rjstonline.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. ajrcps.com [ajrcps.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Paliperidone Palmitate-d4 and Other Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of paliperidone (B428) is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety and efficacy of this widely used atypical antipsychotic. In the realm of bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is the undisputed gold standard for achieving the highest levels of accuracy and precision. This guide provides a comprehensive comparison of the performance of Paliperidone Palmitate-d4 with other commonly used deuterated standards for antipsychotic drugs, supported by experimental data and detailed protocols.
Paliperidone-d4, the deuterated analog of paliperidone, is the preferred internal standard for the bioanalysis of paliperidone.[1] Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and behaves similarly during sample extraction and ionization.[1] This mimicry provides the most effective correction for variations that can occur during the analytical process, such as extraction recovery and matrix effects.[1]
Performance Comparison of Deuterated Internal Standards
The following tables summarize the validated performance data for Paliperidone-d4 and other deuterated internal standards used in the quantification of their respective parent drugs. This data, compiled from various bioanalytical method validation studies, highlights the key performance characteristics that are crucial for a reliable internal standard.
Table 1: Performance Characteristics of Paliperidone-d4
| Parameter | Result | Reference |
| Analyte | Paliperidone | [2][3] |
| Internal Standard | Paliperidone-d4 | [2][3] |
| Concentration Range | 0.200 - 55.115 ng/mL | [2] |
| Extraction Recovery | > 99% | [2][4] |
| Accuracy | 94.2% - 101.4% | [2][4] |
| Precision (Within-run) | < 101.5% | [2][4] |
| Precision (Between-run) | < 101.5% | [2][4] |
Table 2: Performance Characteristics of Other Deuterated Antipsychotic Standards
| Parameter | Olanzapine-d3 | Quetiapine-d8 | Aripiprazole (B633) (IS not specified as deuterated in all studies) |
| Analyte | Olanzapine (B1677200) | Quetiapine & Metabolites | Aripiprazole & Dehydroaripiprazole |
| Internal Standard | Olanzapine-d3 | Quetiapine-d8 | Propranolol / Papaverine |
| Concentration Range | 5 - 500 nM | 2 - 15,000 µg/L (Analyte dependent) | 0.1 - 1000 ng/mL (Analyte dependent) |
| Extraction Recovery | 84% - 95%[5] | Not explicitly stated | 95.2 ± 4.5% (Aripiprazole)[6] |
| Accuracy | 2.6% - 11.9% (inaccuracy)[5] | Within 10%[6] | Within 10%[6] |
| Precision (Within & Between-run) | CV ≤ 4.8% (Within-assay)[5] | Within 10%[6] | Within 10%[6] |
| Matrix Effect | 100% - 103% (CV ≤ 2.6%)[5] | Not explicitly stated | No effect of IS on ion suppression[7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the bioanalytical quantification of paliperidone using Paliperidone-d4 as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol outlines a common procedure for extracting paliperidone and its internal standard from human plasma.
-
Spiking: To a 200 µL aliquot of human plasma, add a known amount of Paliperidone-d4 working solution.[1]
-
Pre-treatment: Vortex the plasma sample to ensure homogeneity.[1]
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with a solution (e.g., 50:50 methanol (B129727)/water) to remove potential interferences.[1]
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent (e.g., methanol with 2% ammonia).[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column, such as a Thermo Betabasic-8 (100 mm x 4.6 mm, 5 µm), is commonly used.[2]
-
Mobile Phase: A mixture of methanol and an aqueous buffer like ammonium (B1175870) acetate (B1210297) (e.g., 70:30 v/v) is often employed.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Mass Spectrometry: Detection is performed on a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both paliperidone and Paliperidone-d4.
Visualizing the Workflow and Underlying Principles
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow and the rationale for using a deuterated internal standard.
Caption: Experimental workflow for paliperidone quantification.
Caption: Rationale for using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
A Comparative Guide to Inter-laboratory Quantification of Paliperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of paliperidone (B428), an atypical antipsychotic medication. The information presented is collated from a review of published single-laboratory validation studies, offering an objective overview of method performance to aid in the selection of appropriate analytical techniques for research, quality control, and clinical monitoring.
Introduction
Accurate and precise quantification of paliperidone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. While a formal inter-laboratory comparison study with standardized samples has not been identified in the public literature, this guide synthesizes data from multiple independent studies to present a comparative overview of commonly employed analytical methods. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance characteristics of different analytical methods for paliperidone quantification as reported in various studies. These tables are intended to provide a comparative snapshot of the capabilities of each method.
Table 1: Comparison of HPLC-UV Methods for Paliperidone Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 7.5-150 µg/mL[1] | 5-30 µg/mL[2] | 5-30 µg/mL[3] |
| Accuracy (% Recovery) | 100.15% - 101.29%[1] | 98.5% - 101.3%[2] | 101.10% ± 1.635%[3] |
| Precision (%RSD) | < 2%[1] | Not explicitly stated | 0.8077%[3] |
| Limit of Detection (LOD) | 0.14 µg/mL[1] | Not explicitly stated | 0.580531 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.42 µg/mL[1] | Not explicitly stated | 1.75918 µg/mL[3] |
| Wavelength (nm) | 237[1] | 275[2] | 225[3] |
Table 2: Comparison of LC-MS/MS Methods for Paliperidone Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.200-55.00 ng/mL[4][5] | 0.2-100 ng/mL[6] | 0.2094-20.94 ng/mL[7] |
| Accuracy | 94.2% - 101.4%[4][5] | Good precision and accuracy[6] | < 15% (as intra- and inter-day precision and accuracy)[7] |
| Precision (%RSD) | Within 101.5% (as within-run and between-run precisions)[4] | Good precision and accuracy[6] | < 15% (as intra- and inter-day precision and accuracy)[7] |
| Lower Limit of Quantitation (LLOQ) | 0.200 ng/mL[4][5] | 0.2 ng/mL[6] | Not explicitly stated |
| Internal Standard | Paliperidone-d4[4][5] | Not explicitly stated | Metoprolol[7] |
Table 3: Comparison of HPTLC Methods for Paliperidone Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 500-2500 ng/band[8] | 20-140 ng/band[9][10] | 100-600 ng/mL[11][12] |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | < 5% at LOQ[12] |
| Limit of Detection (LOD) | 47.70 ng/band[8] | 13.573 ng/band[9] | 15.11 ng/spot[11][12] |
| Limit of Quantitation (LOQ) | 144.56 ng/band[8] | 41.130 ng/band[9] | 45.79 ng/spot[11][12] |
| Wavelength (nm) | 236[8] | Not explicitly stated | 284[11][12] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques cited in this guide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Method 1 (Stability-Indicating RP-HPLC) [1]
-
Chromatographic Separation: Phenomenex, Gemini NX, Octadecyl silane (B1218182) column (150x4.6 mm, 5 µm).
-
Mobile Phase: Methanol: Acetonitrile (B52724): 0.15% v/v triethylamine (B128534) in water (pH 6) in the ratio of 50:20:30 v/v.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 237 nm.
-
Sample Preparation (for solid dosage form): Twenty tablets are weighed and crushed. A portion of the powder equivalent to a specific weight of paliperidone is accurately weighed, dissolved in diluent, sonicated, and diluted to the final concentration. The solution is then filtered before injection.
Method 2 [2]
-
Chromatographic Separation: Thermosil Symmetry C18 (100 x 4.6 mm I.D., 5 μm particle size).
-
Mobile Phase: Ammonium acetate (B1210297) buffer (pH 4.0) and acetonitrile in a 50:50 v/v ratio.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 275 nm.
-
Standard and Sample Preparation: A stock solution of paliperidone is prepared by dissolving a known weight in the mobile phase. Working standards and samples are prepared by further dilution. For tablets, a powder equivalent to a known amount of paliperidone is dissolved in the mobile phase, sonicated, and diluted.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Method for Quantification in Human Plasma [4][5]
-
Sample Preparation: Solid Phase Extraction (SPE) is used to extract paliperidone and the internal standard (Paliperidone-d4) from human plasma.
-
Chromatographic Separation: Thermo Betabasic-8, 5 μm 100 mm x 4.6 mm column.
-
Mobile Phase: Methanol: Ammonium acetate solution (70:30 v/v).
-
Flow Rate: 1.0 mL/minute with a 1:1 post-column split.
-
Detection: Mass Spectrometry with Multiple Reaction Monitoring (MRM).
-
Paliperidone transition: 427.2 > 207.2 (m/z)
-
Paliperidone-d4 transition: 431.2 > 211.2 (m/z)
-
High-Performance Thin-Layer Chromatography (HPTLC)
Method 1 [8]
-
Stationary Phase: Aluminium TLC plates precoated with silica (B1680970) gel 60F254.
-
Mobile Phase: Chloroform: Methanol (3:7 v/v).
-
Detection: Densitometric analysis in absorbance mode at 236 nm.
-
Stationary Phase: Aluminium-backed layer of silica gel 60F254.
-
Mobile Phase: Methanol–ethyl acetate (8.0 + 2.0 v/v).
-
Detection: Densitometric analysis at 284 nm.
Mandatory Visualizations
The following diagrams illustrate the typical experimental workflows for the described paliperidone quantification methods.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. ajrcps.com [ajrcps.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. latamjpharm.org [latamjpharm.org]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPTLC method development and validation: Quantification of paliperidone in formulations and in vitro release study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. HPTLC method development and validation: Quantification of paliperidone in formulations and in vitro release study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Paliperidone Palmitate-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Paliperidone Palmitate-d4, a deuterated analog of an antipsychotic drug. Due to its pharmacological activity and potential hazards, this compound must be managed as a hazardous pharmaceutical waste.
Core Safety and Hazard Information
This compound is classified as acutely toxic if swallowed.[1][2][3][4] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound to minimize exposure.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [1][2][4] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | [4] |
Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations, such as those outlined by the US Environmental Protection Agency (EPA).
1. Waste Characterization and Segregation:
-
1.1. Classify all unused or expired this compound, as well as any materials that have come into contact with it (e.g., gloves, pipette tips, weighing boats, contaminated glassware), as "hazardous pharmaceutical waste".[5]
-
1.2. This waste stream must be segregated from non-hazardous laboratory trash and other chemical waste streams to prevent accidental mixing and potential reactions.[6]
2. Containerization of Waste:
-
2.1. Solid Waste: Place all solid waste contaminated with this compound into a dedicated, robust, leak-proof container with a secure lid.[5]
-
2.2. Liquid Waste: For solutions containing this compound, use a designated, sealed, and shatter-resistant container specifically for hazardous liquid waste.[5]
-
2.3. Sharps Waste: Any needles or syringes used to handle solutions of this compound must be disposed of in a designated sharps container.
3. Labeling of Waste Containers:
-
3.1. All waste containers must be clearly labeled with the words "Hazardous Waste".[5][7]
-
3.2. The label must include the full chemical name: "this compound".[5]
-
3.3. Indicate the primary hazards, such as "Toxic" and "Irritant".[5]
-
3.4. Include the accumulation start date (the date the first piece of waste is placed in the container) and the name of the generating researcher or laboratory.[5]
4. Storage of Waste:
-
4.1. Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.[5][8]
-
4.2. This area should be away from general laboratory traffic and incompatible materials.[5]
5. Decontamination of Work Surfaces:
-
5.1. Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.[5]
-
5.2. Use an appropriate cleaning agent, such as a laboratory detergent, followed by a rinse with a suitable solvent (e.g., 70% ethanol), to ensure all residues are removed.
-
5.3. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous solid waste.[5]
6. Final Disposal:
-
6.1. Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
6.2. Provide the EHS department with a copy of the Safety Data Sheet (SDS) for this compound.[5]
-
6.3. Never dispose of this compound down the drain or in the regular trash.[5]
Logical Workflow for Disposal of this compound
The following diagram illustrates the procedural flow for the safe and compliant disposal of this compound waste.
Caption: A workflow diagram for the disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. medlabmag.com [medlabmag.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Paliperidone Palmitate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Paliperidone Palmitate-d4. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risk.
Hazard Summary
This compound is classified as acutely toxic if swallowed.[1][2][3] It is a deuterated analog of Paliperidone Palmitate, an antipsychotic drug. Due to its potency, it requires careful handling to avoid exposure. The toxicological properties are often extrapolated from the parent compound, Paliperidone Palmitate.[4]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the quantity and nature of the work being performed.[5] The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid compound (e.g., weighing, preparing solutions) | Safety glasses with side shields or goggles. A face shield may be required for larger quantities.[5] | Two pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standards.[6][7] Change gloves frequently, especially if contaminated. | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6][7] | For operations that may generate dust or aerosols, a suitable respirator (e.g., N95) should be used in a well-ventilated area or a fume hood.[1] |
| Handling solutions of the compound | Safety glasses with side shields or goggles. | Two pairs of chemotherapy-grade nitrile gloves.[6][7] | A disposable, low-permeability gown.[6][7] | Work should be conducted in a well-ventilated area. |
| Spill cleanup | Goggles and a face shield.[5] | Two pairs of chemotherapy-grade nitrile gloves. | A disposable, low-permeability gown. | A suitable respirator is recommended. |
| Waste disposal | Safety glasses. | Two pairs of chemotherapy-grade nitrile gloves. | A disposable gown. | Not generally required if handling sealed waste containers. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work with this compound in a designated area, such as a chemical fume hood, especially when handling the solid form or creating solutions, to minimize inhalation exposure.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
Safe Handling Practices:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the compound is handled.[2]
-
Wash hands thoroughly after handling.[2]
-
Avoid the formation of dust and aerosols.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Follow the storage temperature recommendations provided by the supplier.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Oral (If Swallowed) | Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
Disposal Plan
This compound and any contaminated materials should be treated as hazardous pharmaceutical waste and disposed of in accordance with all local, state, and federal regulations.[4]
Waste Segregation and Collection:
-
Solid Waste: Place all contaminated solid waste (e.g., pipette tips, gloves, gowns, absorbent pads) into a designated, clearly labeled hazardous waste container. The container should be leak-proof with a secure lid.[4]
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and shatter-resistant container for hazardous liquid waste. Do not mix with other solvent waste streams unless compatibility is confirmed.[4]
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards, such as "Toxic."[4]
-
Include the accumulation start date and the name of the generating laboratory or researcher.[4]
Storage of Waste:
-
Store sealed hazardous waste containers in a designated, secure hazardous waste accumulation area away from general laboratory traffic.
Spill Response Workflow
In the event of a spill, follow the established emergency procedures. The following diagram outlines a general workflow for a small, manageable spill. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Caption: Workflow for handling a chemical spill.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pogo.ca [pogo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
